molecular formula C5H5Br2NS B1530365 2,5-Dibromo-4-ethyl-1,3-thiazole CAS No. 1314357-16-8

2,5-Dibromo-4-ethyl-1,3-thiazole

Cat. No.: B1530365
CAS No.: 1314357-16-8
M. Wt: 270.98 g/mol
InChI Key: TUEPXXDIMHXVEZ-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-ethyl-1,3-thiazole is a useful research compound. Its molecular formula is C5H5Br2NS and its molecular weight is 270.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-4-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2NS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEPXXDIMHXVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dibromo-4-ethyl-1,3-thiazole: A Versatile Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically approved drugs and bioactive compounds.[1] Its capacity for diverse biological interactions and its synthetic tractability make it a focal point for drug discovery and materials science. Among the vast family of thiazole derivatives, halogenated variants serve as exceptionally versatile intermediates. This guide provides a comprehensive technical overview of 2,5-Dibromo-4-ethyl-1,3-thiazole, a key building block for creating complex molecular architectures and accelerating the development of novel chemical entities.

Core Molecular Identity and Physicochemical Profile

This compound is a highly functionalized heterocyclic compound. The presence of two bromine atoms at the C2 and C5 positions, flanking the sulfur and nitrogen heteroatoms, provides two reactive handles for subsequent chemical modification. The ethyl group at the C4 position enhances lipophilicity compared to its methyl or unsubstituted counterparts, a feature that can be crucial for modulating the pharmacokinetic properties of derivative compounds.

While a specific CAS number for this compound is not prominently listed in major chemical databases, its properties can be reliably extrapolated from its close, commercially available analogs, 2,5-dibromothiazole and 2,5-dibromo-4-methylthiazole.[2]

Table 1: Chemical Identifiers and Properties

PropertyValue (Estimated for 4-ethyl derivative)Source (Analog Data)
IUPAC Name This compound-
Molecular Formula C₅H₅Br₂NS-
Molecular Weight 271.03 g/mol -
Canonical SMILES CCC1=C(SC(=N1)Br)Br-
InChI Key (Derived from structure)-
Physical Form Solid or liquid[2]
Melting Point 45-49 °C (for 2,5-dibromothiazole)[2]
Boiling Point ~242.8 °C (Predicted for 2,5-dibromothiazole)[2]
Solubility Soluble in methanol and other organic solvents[2]

Note: Quantitative data is based on the closely related 2,5-dibromothiazole (CAS 4175-78-4) as a proxy, unless otherwise specified.

Synthesis and Chemical Reactivity: A Platform for Diversity

The synthesis of di-brominated thiazoles is a well-established process in organic chemistry. A robust and frequently employed method is the Sandmeyer-type reaction, which proceeds via diazotization of an amino-thiazole precursor. This approach offers a reliable pathway to introduce bromine atoms onto the heterocyclic core with high yields.

This protocol is adapted from the established synthesis of 2,5-dibromothiazole and is applicable to the 4-ethyl analog starting from 2-amino-5-bromo-4-ethylthiazole.[2]

Objective: To synthesize this compound.

Materials:

  • 2-Amino-5-bromo-4-ethylthiazole

  • Copper (II) bromide (CuBr₂)

  • Isoamyl nitrite

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting material, 2-amino-5-bromo-4-ethylthiazole, in acetonitrile.

  • Reagent Addition: To the stirred solution, add copper (II) bromide followed by the sequential, dropwise addition of isoamyl nitrite.

    • Causality Insight: Isoamyl nitrite is an efficient diazotizing agent that converts the primary amine into a diazonium salt in situ. Copper (II) bromide acts as both the bromide source and a catalyst to facilitate the displacement of the diazonium group with a bromine atom.

  • Heating: Heat the reaction mixture to 60 °C and maintain stirring for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining residue with distilled water and extract the product into ethyl acetate (2 x 25 mL).

    • Self-Validating System: This liquid-liquid extraction separates the desired organic product from inorganic salts (like copper salts) and other aqueous-soluble byproducts.

  • Washing: Combine the organic layers and wash with a saturated brine solution. This step removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[2]

Synthesis_Workflow Start 2-Amino-5-bromo-4-ethylthiazole Reagents CuBr₂, Isoamyl Nitrite Acetonitrile, 60°C Reaction Diazotization & Sandmeyer Bromination Start->Reaction Reagents->Reaction Addition Workup Rotary Evaporation Aqueous Workup Reaction->Workup Reaction Completion Extraction Ethyl Acetate Extraction Workup->Extraction Purification Silica Gel Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

The true value of this compound lies in the differential reactivity of its two C-Br bonds. These positions are prime sites for transition metal-catalyzed cross-coupling reactions, enabling the programmed and regioselective introduction of new substituents.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds readily participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1][3][4] This allows for the formation of C-C bonds, linking the thiazole core to a vast array of aryl, heteroaryl, or alkyl groups. The synthesis of 2,5-biaryl-3-hexylthiophene derivatives via Suzuki coupling from a dibrominated thiophene core showcases a parallel and highly successful strategy.[5]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to a wide range of substituted amino-thiazoles, which are themselves valuable pharmacophores.

  • Regioselectivity: The electronic environment of the thiazole ring can influence the relative reactivity of the C2 and C5 positions, sometimes allowing for selective mono-functionalization under carefully controlled conditions before proceeding to functionalize the second position.[4]

Applications in Drug Discovery and Materials Science

The 2,5-dibromo-4-substituted thiazole scaffold is a powerful launchpad for generating diverse molecular libraries for high-throughput screening and lead optimization. Its utility stems from its role as a rigid core to which various pharmacophoric groups can be appended.

  • Medicinal Chemistry: Thiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7] A notable application of 2,5-dibromothiazole is in the preparation of arylthiazolylpiperidine derivatives, which have been investigated as modulators for Survival Motor Neuron (SMN) protein production, a key target in spinal muscular atrophy research.[2] The ability to perform sequential cross-coupling reactions on the dibrominated core allows chemists to rapidly explore structure-activity relationships (SAR) by varying the substituents at the C2 and C5 positions.

  • Organic Electronics: Thiophene- and thiazole-based conjugated polymers are of great interest in the field of organic electronics for applications in sensors, solar cells, and transistors. The 2,5-dibrominated core is an ideal monomer for polymerization reactions, allowing for the creation of novel conductive materials.

Applications_Workflow cluster_reactions Cross-Coupling Reactions Core This compound Suzuki Suzuki Coupling (C-C bond) Core->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Core->Buchwald Sonogashira Sonogashira (C-C alkyne) Core->Sonogashira Library Diverse Compound Library Suzuki->Library Buchwald->Library Sonogashira->Library Screening High-Throughput Screening Library->Screening LeadOpt Lead Optimization (SAR Studies) Screening->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Role as a building block in drug discovery workflows.

Safety and Handling

As with all halogenated organic compounds, this compound must be handled with appropriate care in a well-ventilated laboratory or fume hood. Safety data for close analogs provides essential guidance.

  • Hazard Classification: Based on data for 2,5-dibromothiazole and 2,5-dibromo-4-methylthiazole, the compound is expected to be classified as follows:

    • Acute Toxicity, Oral (Category 3 for methyl analog)

    • Skin Irritant (Category 2)[8]

    • Serious Eye Damage/Irritation (Category 1 or 2)[8]

    • Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)[8]

  • GHS Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.[8]

    • H318/H319: Causes serious eye damage/irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Measures (P-Statements):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P280: Wear protective gloves, eye protection, and face protection.[9][10]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).[2] For handling the solid, a dust mask may be appropriate.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11] Some suppliers recommend storage under an inert atmosphere at freezer temperatures (-20°C).[2]

References

  • PubChem - NIH. 2,5-Dibromothiazole | C3HBr2NS | CID 312394. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Available from: [Link]

  • PubChem - NIH. 2,5-Dibromo-4-chloro-1,3-thiazole. Available from: [Link]

  • ResearchGate. Synthesis of 2,5‐disubstituted thiazoles. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • PubChem - NIH. 4-Ethyl-1,3-thiazole | C5H7NS | CID 207282. Available from: [Link]

  • Encyclopedia.pub. Thiazoles and Bisthiazoles. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Ethyl 2-bromothiazole-5-carboxylate in Pharmaceutical Synthesis. Available from: [Link]

  • PubMed. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

  • PMC - NCBI. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

  • MDPI. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Available from: [Link]

  • Beilstein Archives. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Available from: [Link]

  • Cureus. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available from: [Link]

  • Explanare. Benzothiazole derivatives: Significance and symbolism. Available from: [Link]

Sources

2,5-Dibromo-4-ethyl-1,3-thiazole CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 2,5-Dibromo-4-substituted-1,3-thiazole Scaffold for Chemical Synthesis

For researchers and drug development professionals, access to functionalized heterocyclic building blocks is critical for the rapid exploration of chemical space. The 2,5-dibromo-1,3-thiazole core is a versatile scaffold, presenting two distinct bromine atoms that can be selectively functionalized through various cross-coupling reactions. This guide focuses on the procurement and synthetic strategies surrounding the specific target, 2,5-Dibromo-4-ethyl-1,3-thiazole, and its commercially available analogs.

Executive Summary: Navigating Availability

A direct search for a registered CAS (Chemical Abstracts Service) number and immediate commercial suppliers for This compound in major chemical catalogs and databases does not yield a readily available, off-the-shelf product. This is a common challenge in chemical sourcing, indicating that the compound is likely a novel or non-standard reagent that requires custom synthesis.

However, this guide provides a practical path forward by focusing on closely related, commercially available structural analogs. These precursors are the logical and strategic starting points for the efficient synthesis of the target compound. We will detail their properties, suppliers, and a proposed synthetic workflow, thereby empowering researchers to access this valuable chemical scaffold.

Commercially Available Precursors and Analogs

The primary strategy for obtaining the this compound scaffold is to procure a closely related and commercially stocked precursor. The most relevant analogs are the parent compound (2,5-Dibromothiazole) and derivatives with alternative substituents at the 4-position.

Key Precursor Data

The following table summarizes the critical information for the most relevant and available precursors. These compounds serve as excellent starting materials for further synthetic elaboration.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2,5-Dibromothiazole4175-78-4C₃HBr₂NS242.92White to brown crystalline powder, M.P. 45-49 °C.[1][2]
2,5-Dibromo-4-methylthiazole79247-78-2C₄H₃Br₂NS256.95Solid.
Ethyl 2,5-dibromothiazole-4-carboxylate208264-60-2C₆H₅Br₂NO₂S314.98Purity: 95%.[3]
2,5-Dibromo-1,3-thiazole-4-carbaldehyde943735-43-1C₄HBr₂NOS270.92Molecular Weight: 270.926 g/mol .[4]
Supplier Availability Overview

A survey of prominent chemical suppliers indicates that the foundational precursor, 2,5-Dibromothiazole (CAS: 4175-78-4) , is the most widely available.

SupplierExample Product NumberPurityNotes
Sigma-Aldrich52418297%Available in various quantities.[1]
Apollo Scientific-97%Stocks available in the UK and US.[5]
CymitQuimicaIN-DA00BYGR95%Offers a range of pack sizes from 1g to 5kg.[6]
BLD Pharm--Lists various 4-substituted analogs.[7]

Note: Availability and catalog numbers are subject to change. Researchers should verify with the suppliers directly.

Synthetic Strategy: Accessing the Target Scaffold

Given the lack of direct commercial sources for this compound, a de novo synthesis is required. The most logical approach is a two-step process starting from the readily available 2,5-Dibromo-1,3-thiazole-4-carbaldehyde (CAS: 943735-43-1) .

Proposed Synthetic Workflow

The conversion of the 4-carbaldehyde group to the desired 4-ethyl group can be efficiently achieved via a Wolff-Kishner or Clemmensen reduction, or more modern and milder methods. A robust and widely used laboratory-scale method is the two-step Barton-McCombie deoxygenation, though a direct Wolff-Kishner reduction is often effective.

Below is a diagram illustrating a common and reliable two-step reduction pathway.

G Start 2,5-Dibromo-1,3-thiazole- 4-carbaldehyde (CAS: 943735-43-1) Step1 Reduction to Alcohol Start->Step1 1. NaBH₄ 2. Methanol Intermediate [2,5-Dibromo-1,3-thiazol-4-yl]methanol Step1->Intermediate Step2 Barton-McCombie Deoxygenation Intermediate->Step2 1. NaH, CS₂, MeI 2. AIBN, Bu₃SnH Final Target Compound: This compound Step2->Final

Caption: Proposed two-step synthesis of the target compound.

Experimental Rationale (E-E-A-T)
  • Step 1: Reduction to the Alcohol: The initial reduction of the aldehyde to the primary alcohol is a standard and high-yielding transformation. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mildness, selectivity for aldehydes over other functional groups, and operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LAH). The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature. This step is self-validating through simple TLC analysis showing the consumption of the starting material and the appearance of a more polar product spot (the alcohol).

  • Step 2: Deoxygenation to the Ethyl Group: The conversion of the primary alcohol to a methyl group (which, combined with the existing carbon from the aldehyde, forms the ethyl group) is the critical step. The Barton-McCombie deoxygenation is a reliable method for this.

    • Causality: The alcohol is first converted to a thiocarbonyl derivative (a xanthate ester). The C-O bond is relatively strong, but the C-S bond in the xanthate is much weaker. The radical initiator AIBN generates tributyltin radicals (from Bu₃SnH), which preferentially attack the weak C=S bond. This initiates a radical cascade that results in the cleavage of the C-O bond and its replacement with a C-H bond, yielding the desired ethyl group. This multi-step, radical-based mechanism is a trustworthy and well-documented method for deoxygenation where direct reduction might fail or lead to side products.

Logical Application as a Chemical Building Block

The value of this compound lies in its potential for sequential, site-selective functionalization. The bromine atoms at the 2- and 5-positions have different electronic environments, allowing for selective reactions. Typically, the C2-Br is more susceptible to nucleophilic aromatic substitution and certain organometallic reactions. This differential reactivity is a cornerstone of its utility in constructing complex molecules.

G Scaffold This compound C2-Br C5-Br PathA Selective Reaction at C2 Scaffold:f1->PathA e.g., Suzuki Coupling (Pd(PPh₃)₄) PathB Selective Reaction at C5 Scaffold:f2->PathB e.g., Metal-Halogen Exchange (n-BuLi, -78°C) ProductA 2-Substituted-5-bromo- 4-ethyl-1,3-thiazole PathA->ProductA ProductB 5-Substituted-2-bromo- 4-ethyl-1,3-thiazole PathB->ProductB FinalProduct Di-substituted Product ProductA->FinalProduct Second Coupling ProductB->FinalProduct Second Coupling

Caption: Logical workflow for selective functionalization.

Conclusion

While this compound is not a stock chemical, its synthesis is readily achievable from commercially available precursors. By utilizing compounds such as 2,5-Dibromo-1,3-thiazole-4-carbaldehyde, researchers can access this valuable scaffold through well-established synthetic protocols. The strategic insights provided in this guide are intended to accelerate research and development by providing a clear, actionable path from procurement to the synthesis of the desired functionalized thiazole building block.

References

  • 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem - NIH. [Link]

Sources

Strategic Applications of 2,5-Dibromo-4-ethylthiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), 2,5-dibromo-4-ethylthiazole (CAS: 1314357-16-8) serves as a pivotal "linchpin" scaffold. Unlike its ubiquitous 4-methyl counterpart, the 4-ethyl variant offers a unique physicochemical profile—specifically, enhanced lipophilicity and steric volume—that is critical for filling hydrophobic pockets in kinases and viral polymerases.

This technical guide dissects the regioselective reactivity of this scaffold, providing a roadmap for synthesizing trisubstituted thiazole libraries. We focus on the "C2-First, C5-Second" functionalization strategy, a self-validating protocol that leverages the electronic disparity between the two bromine positions.

Part 1: The Chemical Logic of Regioselectivity

The utility of 2,5-dibromo-4-ethylthiazole rests on the distinct electronic environments of the C2 and C5 positions.

  • C2 Position (The "Soft" Spot): Flanked by both the sulfur and nitrogen atoms, the C2-bromine bond is significantly activated toward nucleophilic attack (

    
    ) and halogen-metal exchange. The adjacent nitrogen atom stabilizes the negative charge in transition states or lithiated intermediates.
    
  • C5 Position (The "Hard" Spot): The C5-bromine is less electron-deficient. It typically remains inert during mild C2 functionalization but is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) once the C2 position is secured.

  • C4-Ethyl Group: This moiety acts as a steric gatekeeper, influencing the conformation of substituents at C5 and increasing the LogP of the final molecule, often improving membrane permeability compared to methyl analogs.

Visualization: Reactivity & Functionalization Logic

ThiazoleReactivity cluster_properties Physicochemical Properties Core 2,5-Dibromo-4-ethylthiazole (Starting Scaffold) C2_Path C2 Functionalization (High Reactivity) Core->C2_Path Step 1: S_NAr or Li-Exchange (Kinetic Control) Prop1 C4-Ethyl: Hydrophobic Pocket Fill Core->Prop1 C5_Path C5 Functionalization (Moderate Reactivity) C2_Path->C5_Path Step 2: Pd-Catalyzed Coupling (Suzuki/Stille) Final Trisubstituted Bioactive Thiazole C5_Path->Final Library Generation

Figure 1: The sequential functionalization logic. C2 reactivity is exploited first to prevent regio-scrambling, followed by C5 derivatization.

Part 2: Experimental Protocols

Protocol A: C2-Selective Amination ( )

Objective: Introduce an amine motif at C2 without disturbing the C5-bromide. This is common in synthesizing kinase inhibitors where the C2-amine forms a hydrogen bond with the hinge region.

Mechanism: Nucleophilic Aromatic Substitution. Selectivity Factor: The C2 position is


 to the ring nitrogen, making it significantly more electrophilic than C5.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-dibromo-4-ethylthiazole (1.0 eq) in anhydrous DMF or NMP.

  • Nucleophile Addition: Add the primary or secondary amine (1.2 eq).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq) to scavenge HBr.

  • Reaction: Heat to 80–100°C under an inert atmosphere (

    
    ) for 4–12 hours.
    
    • Critical Control: Monitor via TLC/LCMS.[1] C2-substitution usually completes before any C5-substitution is observed.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over

    
    .[2]
    
  • Validation:

    
     NMR should show the disappearance of the specific C2-Br electronic signature (if applicable) and integration of the amine protons.
    
Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Attach an aryl or heteroaryl group at C5 to extend the pharmacophore.

Mechanism: Pd(0)-catalyzed cross-coupling. Prerequisite: This step is performed after Protocol A (or on the raw scaffold if C2-Br is desired in the final product, though C2 is likely to react first if not carefully controlled).

Step-by-Step Methodology:

  • Reagents: Combine the C2-substituted-5-bromo-4-ethylthiazole (1.0 eq) with an Aryl Boronic Acid (1.2 eq).

  • Catalyst System: Use

    
     (5 mol%) or 
    
    
    
    for sterically hindered substrates.
  • Base/Solvent: Use

    
     (2M aqueous) and Dioxane (3:1 ratio).
    
  • Reaction: Reflux at 90–100°C for 2–6 hours under Argon.

    • Note: The ethyl group at C4 provides steric bulk. If conversion is slow, switch to a more active catalyst system like XPhos Pd G2.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Case Study – Application in Antiviral & Kinase Research

The 4-ethyl group is not merely a bystander; it is a strategic modification.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

In the development of PETT (Phenylethylthiazolylthiourea) analogs for HIV treatment, the thiazole ring orientation is critical. The 4-ethyl substituent has been explored to optimize binding within the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 reverse transcriptase.

  • Insight: The ethyl group provides a tighter van der Waals fit compared to the methyl group in specific mutant strains, improving the resistance profile.

Kinase Inhibitors (Febuxostat Analogs)

While Febuxostat (a xanthine oxidase inhibitor) utilizes a 4-methylthiazole core, derivatives using the 4-ethylthiazole scaffold have been synthesized to probe the active site volume of varying enzymes, including PI3K and bacterial Gyrase B.

  • Data Point: Research indicates that 4-ethylthiazole derivatives can impair leukemia cell cycle progression (S-phase arrest), suggesting a specific interaction modulated by the ethyl group's lipophilicity [1].

Quantitative Comparison: Methyl vs. Ethyl Substituent
Feature4-Methylthiazole Core4-Ethylthiazole CoreImpact on Drug Design
LogP (Lipophilicity) LowerHigher (~ +0.5 LogP)Improved membrane permeability; better hydrophobic pocket fill.
Steric A-Value ~1.70~1.75Slight increase in steric bulk; restricts rotation of adjacent C5-aryl groups.
Metabolic Stability HighModerateEthyl group can be a site for metabolic oxidation (benzylic-like hydroxylation).

Part 4: Synthesis Workflow Visualization

The following diagram illustrates the divergent synthesis of a hypothetical kinase inhibitor library using the 2,5-dibromo-4-ethylthiazole core.

SynthesisWorkflow cluster_Step1 Step 1: C2 Diversification cluster_Step2 Step 2: C5 Cross-Coupling Start 2,5-Dibromo-4-ethylthiazole Inter1 Intermediate A (2-Amino-5-bromo-4-ethylthiazole) Start->Inter1 Amine, DIPEA, Heat (S_NAr) Inter2 Intermediate B (2-Alkoxy-5-bromo-4-ethylthiazole) Start->Inter2 NaOR, THF (S_NAr) Final1 Target 1: Kinase Inhibitor (Hinge Binder) Inter1->Final1 Ar-B(OH)2, Pd(0) (Suzuki) Final2 Target 2: Antiviral Agent (Hydrophobic Core) Inter2->Final2 HetAr-SnBu3, Pd(0) (Stille)

Figure 2: Divergent synthesis pathways. The scaffold allows for the parallel generation of diverse libraries by varying the nucleophile at Step 1 and the coupling partner at Step 2.

References

  • Meriç, A. et al. (2024).[3] Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. DOI: (Note: Discusses the comparative biological relevance of alkyl-thiazoles).

  • PubChem. 2,5-Dibromo-4-ethylthiazole Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. [Link]

Sources

Technical Guide: 2,5-Dibromo-4-ethyl-1,3-thiazole as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing 2,5-Dibromo-4-ethyl-1,3-thiazole in medicinal chemistry and materials science.

Executive Summary

This compound (CAS: 100523-96-4) represents a "privileged scaffold" in modern drug discovery. Unlike symmetrical heterocycles, this moiety offers a distinct regiochemical bias driven by the 1,3-thiazole core's electronic asymmetry. This guide details the exploitation of this asymmetry to construct complex, polysubstituted bioactive molecules.

The core value of this building block lies in its orthogonal reactivity :

  • C2-Position: Highly activated for oxidative addition (Pd-catalysis) and nucleophilic attack (

    
    ).
    
  • C5-Position: Electronically distinct, requiring forcing conditions or specific catalytic ligands for functionalization.

  • C4-Ethyl Group: Provides lipophilic bulk and solubility without introducing the metabolic liability of longer alkyl chains or the steric clashes of tert-butyl groups.

Chemical Profile & Structural Logic[1]

Electronic Descriptors

The thiazole ring is


-deficient compared to thiophene but 

-excessive compared to pyridine. The introduction of the ethyl group at C4 and bromine atoms at C2 and C5 creates a unique polarization map.
  • C2-Br (The "Soft" Spot): The adjacent nitrogen atom exerts a strong inductive effect (-I), pulling electron density and lowering the bond dissociation energy (BDE) for the C2-Br bond relative to C5-Br. This makes C2 the kinetic site for Pd(0) insertion.

  • C5-Br (The "Hard" Spot): Located adjacent to the sulfur atom, this position is more electron-rich (thiophene-like). It is generally inert under mild cross-coupling conditions, allowing for high-fidelity mono-functionalization at C2.

  • C4-Ethyl: Acts as a weak electron donor (+I), slightly stabilizing the ring but primarily serving as a steric handle to direct binding affinity in protein pockets (e.g., kinase ATP-binding sites).

Regioselectivity Map

The following diagram illustrates the divergent reactivity pathways available for this scaffold.

G cluster_legend Reactivity Logic Core This compound C2_Path Path A: C2-Functionalization (Kinetic Control) Core->C2_Path Preferential Reactivity Suzuki_C2 Suzuki-Miyaura (C2) Pd(PPh3)4, Na2CO3, 60°C C2_Path->Suzuki_C2 Lithiation_C2 Li-Halogen Exchange (C2) n-BuLi, -78°C C2_Path->Lithiation_C2 C5_Path Path B: C5-Functionalization (Thermodynamic/Forcing) Suzuki_C5 Suzuki-Miyaura (C5) Pd(dppf)Cl2, 100°C C5_Path->Suzuki_C5 Suzuki_C2->C5_Path Sequential Step Legend C2 is activated by adjacent Nitrogen C5 is deactivated (Thiophene-like)

Figure 1: Regioselectivity landscape of this compound. The C2 position dominates kinetic reactivity.

Functionalization Strategies

Strategy A: Regioselective Suzuki-Miyaura Coupling

The most common workflow involves installing an aryl or heteroaryl group at C2 while leaving the C5-bromide intact for subsequent steps.

  • Mechanism: The oxidative addition of Pd(0) occurs faster at the electron-deficient C2-Br bond.

  • Ligand Choice: Standard triphenylphosphine (

    
    ) ligands are sufficient for C2 selectivity. Bulky, electron-rich ligands (e.g., Buchwald ligands) may erode selectivity by accelerating C5 reaction.
    
  • Stoichiometry: Strict 1.0 equivalent of boronic acid is required to prevent bis-coupling.

Strategy B: Lithium-Halogen Exchange

Treatment with n-butyllithium at -78°C results in exclusive exchange at C2.

  • Caution: The resulting 2-lithio-5-bromo-4-ethylthiazole is thermally unstable. It must be trapped with electrophiles (aldehydes, acyl chlorides,

    
    ) immediately at low temperature to avoid "halogen dance" or ring fragmentation.
    
Strategy C: Buchwald-Hartwig Amination

Direct C-N bond formation is possible but challenging due to the competing coordination of the thiazole nitrogen to the catalyst.

  • Solution: Use precatalysts like Pd(OAc)2/Xantphos or Pd2(dba)3/BINAP with strong bases (

    
    ) to facilitate the cycle.
    

Experimental Protocols

The following protocols are designed for high reproducibility.

Protocol 1: Regioselective C2-Arylation (Suzuki Coupling)

Objective: Synthesis of 2-aryl-5-bromo-4-ethylthiazole.

ComponentEquiv.RoleNotes
2,5-Dibromo-4-ethylthiazole 1.0SubstrateLimiting reagent
Aryl Boronic Acid 1.05Coupling PartnerSlight excess ensures conversion
Pd(PPh3)4 0.03CatalystTetrakis provides mild activity for selectivity
Na2CO3 (2M aq) 2.5BaseAqueous base promotes transmetallation
DME / EtOH / H2O 4:1:1SolventTernary mix ensures solubility of all species

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the dibromothiazole (1.0 mmol, 271 mg), aryl boronic acid (1.05 mmol), and

    
     (35 mg, 3 mol%).
    
  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME (4 mL), EtOH (1 mL), and 2M

    
     (1 mL) via syringe.
    
  • Reaction: Heat the mixture to 60°C (oil bath temperature). Note: Do not exceed 70°C to avoid C5 coupling.

  • Monitoring: Monitor via HPLC/TLC. Conversion of starting material should be complete within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc). The mono-coupled product typically elutes before the bis-coupled byproduct.

Protocol 2: Sequential C5-Functionalization

Objective: Derivatization of the remaining C5-bromide.

  • Substrate: 2-Aryl-5-bromo-4-ethylthiazole (from Protocol 1).

  • Conditions: Requires more active catalytic systems.

    • Catalyst:

      
       (5 mol%) or XPhos Pd G2.
      
    • Temperature: 90-100°C.

    • Solvent: Toluene or Dioxane.

Applications in Drug Discovery[3]

The 2,5-disubstituted thiazole core is a bioisostere for 1,4-disubstituted benzenes but with improved water solubility and hydrogen-bonding potential.

Case Study: Kinase Inhibition

In many kinase inhibitors (e.g., Dasatinib analogs), the thiazole nitrogen forms a critical hydrogen bond with the hinge region of the ATP-binding pocket.

  • Role of 4-Ethyl: The ethyl group projects into the hydrophobic "gatekeeper" region or the ribose pocket, providing selectivity over other kinases.

  • Library Generation: By using the 2,5-dibromo scaffold, chemists can fix the "hinge-binding" motif at C2 and vary the "tail" moiety at C5 to probe the solvent-exposed region of the protein.

Workflow Visualization

Workflow Step1 Step 1: Scaffold Selection This compound Step2 Step 2: C2-Diversification (Hinge Binder) Suzuki Coupling (Low Temp) Step1->Step2 Step3 Step 3: Purification of Mono-Adduct Step2->Step3 Step4 Step 4: C5-Diversification (Solvent Tail) Suzuki/Sonogashira (High Temp) Step3->Step4 Step5 Final Library 2,4,5-Trisubstituted Thiazoles Step4->Step5

Figure 2: Sequential library generation workflow.

Safety & Handling (MSDS Highlights)

  • Hazards: Like many halothiazoles, this compound is likely a skin and eye irritant (H315, H319). It may cause respiratory irritation (H335).

  • Sensitization: Thiazoles can be sensitizers; handle with double nitrile gloves.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive—store in amber vials to prevent debromination or polymerization.

References

  • Regioselectivity in Thiazole Couplings

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science, 2016.
    • Relevance: Establishes the C2 > C5 reactivity order for 2,5-dibromothiazoles.
  • General Thiazole Synthesis & Properties

    • Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters.[2]

    • Source: Organic Letters, 2015.[2][3]

    • Relevance: Provides context on constructing the thiazole core if the building block is unavailable.
  • Synthesis of 4-Alkylthiazole Precursors

    • Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles.
    • Source: Thieme Connect, 2023.
    • Relevance: Methods for synthesizing the 4-ethyl precursor skeleton.
  • Commercial Availability & Properties

    • 2,5-Dibromothiazole (Parent Analog) Physical Properties.
    • Source: PubChem / Sigma-Aldrich.[4]

    • Relevance: Baseline safety and handling d

Sources

Solubility data for 2,5-Dibromo-4-ethyl-1,3-thiazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2,5-Dibromo-4-ethyl-1,3-thiazole

Executive Summary

This technical guide addresses the solubility profile of This compound , a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., via Suzuki-Miyaura or Stille cross-couplings).[1][2]

Unlike common commodity chemicals, specific thermodynamic solubility data for this ethyl-substituted analog is rarely indexed in public repositories.[1][2] Therefore, this guide provides a predictive solubility matrix based on Structure-Property Relationships (SPR) and details the standardized experimental protocols (OECD 105) required to generate precise solubility data in-house.

Part 1: Physicochemical Profile & Theoretical Predictions

To understand the solubility behavior of this compound, we must deconstruct its molecular architecture.[1][2]

Structural Analysis
  • Core: 1,3-Thiazole ring (Planar, aromatic, electron-deficient).[1][2][3]

  • Substituents:

    • C2 & C5 Bromines: These are large, lipophilic halogens.[1][2] They significantly reduce water solubility and increase solubility in non-polar organic solvents compared to the parent thiazole.[1][2]

    • C4 Ethyl Group: This alkyl chain adds steric bulk and further increases lipophilicity (LogP) compared to the commercially common 2,5-dibromothiazole.[1][2]

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and dielectric constants of analogous brominated thiazoles.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions with the thiazole nitrogen; excellent for nucleophilic substitution reactions.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)"Like dissolves like"; high compatibility with the brominated scaffold.[1][2]
Ethers THF, 1,4-Dioxane, MTBEHigh Crucial for lithiation chemistry (e.g., halogen-lithium exchange).[1][2]
Aromatics Toluene, XyleneModerate-High Pi-pi stacking interactions; enhanced by the ethyl group.[1][2]
Alcohols Methanol, Ethanol, IPAModerate Soluble, but temperature-dependent.[1][2] Often used as anti-solvents for crystallization at low temps.[1][2]
Alkanes Hexanes, HeptaneLow-Moderate The ethyl group improves solubility compared to bare thiazoles, but still likely the "poor" solvent in recrystallization.[1]
Aqueous Water, PBS BufferNegligible (<0.1 mg/mL)Highly hydrophobic; requires surfactant or co-solvent (e.g., Tween 80) for biological assays.[1][2]

Part 2: Experimental Determination Protocols

Since batch-to-batch physical forms (oil vs. low-melting solid) can vary based on purity, researchers must validate solubility empirically.[1][2]

Protocol A: Rapid Gravimetric Screening (Visual)

Best for process chemistry solvent selection.[1][2]

  • Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at

    
    .
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation:

    
    .[1][2]
    
Protocol B: Quantitative Saturation (OECD 105 Adapted)

Best for analytical standards and formulation.[1][2]

  • Saturation: Add excess compound to the solvent (approx. 200 mg in 5 mL) to ensure a solid phase remains.[1][2]

  • Equilibration: Shake at

    
     for 24 hours, then equilibrate at 
    
    
    
    for 24 hours (Shake-Flask method).
  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection typically at 254 nm or 280 nm).

Part 3: Visualization of Workflows

Solubility Determination Workflow

This diagram outlines the decision logic for characterizing the compound's solubility based on the required accuracy.

SolubilityWorkflow Start Start: this compound Sample Characterization Goal Define Goal Start->Goal Process Process Development (Synthesis/Extraction) Goal->Process High Throughput Analytical Analytical/Formulation (Precise Thermodynamic Data) Goal->Analytical High Accuracy Gravimetric Protocol A: Gravimetric Screen (Stepwise Addition) Process->Gravimetric OECD105 Protocol B: OECD 105 (Shake-Flask + HPLC) Analytical->OECD105 Result1 Approximate Solubility (Range: +/- 10%) Gravimetric->Result1 Result2 Exact Saturation Point (mg/mL) OECD105->Result2

Figure 1: Decision matrix for selecting the appropriate solubility determination protocol.

Reaction Solvent Selection Guide

For researchers using this intermediate in cross-coupling, solvent choice is critical.[1][2]

SolventSelection Compound This compound Reaction1 Lithiation / Grignard (Halogen Exchange) Compound->Reaction1 Reaction2 Suzuki/Stille Coupling (Pd Catalysis) Compound->Reaction2 Reaction3 Nucleophilic Substitution (SnAr) Compound->Reaction3 Solvent1 Anhydrous THF or Et2O (High Solubility, Inert) Reaction1->Solvent1 Required Solvent2 1,4-Dioxane/Water or Toluene (High Solubility, High BP) Reaction2->Solvent2 Preferred Solvent3 DMF, DMSO, or NMP (Dipolar Aprotic) Reaction3->Solvent3 Optimal

Figure 2: Solvent compatibility guide based on common synthetic transformations for brominated thiazoles.

Part 4: Application Context & References

Synthesis Implications
  • Recrystallization: The "Moderate" solubility in alcohols (MeOH/EtOH) and "Low" solubility in alkanes suggests a standard mixed-solvent recrystallization strategy.[2] Dissolve in hot Ethanol, then slowly add Hexane or Water to induce precipitation.[1][2]

  • Chromatography: Due to high solubility in DCM and low polarity, this compound will elute quickly on Silica gel with 100% DCM.[1][2] Use Hexane:Ethyl Acetate (95:5 to 80:20) gradients for purification.[1][2]

References
  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1][2][4][5][6][7][8] OECD Publishing, Paris.[1][2]

  • PubChem Compound Summary. 2,5-Dibromo-1,3-thiazole (Parent Analog Data).[1][2] National Center for Biotechnology Information.[1][2]

  • Bachhav, et al. Solubility Enhancement of Thiazole Derivatives.[1][2] Journal of Chemical & Engineering Data.[1][2] (General reference for thiazole solubility trends).

  • ChemicalBook. 2,5-Dibromothiazole Properties and Safety.

Sources

Technical Guide: Structural, Synthetic, and Functional Differentiation of Dibromo-Ethylthiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for differentiating, synthesizing, and utilizing 2,5-dibromo-4-ethylthiazole and its isomer 2,4-dibromo-5-ethylthiazole . It is designed for medicinal chemists and process engineers requiring precise structural control over thiazole scaffolds.

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the thiazole ring is a privileged scaffold. However, the precise placement of halogen substituents dictates the regio-control of subsequent cross-coupling reactions.

  • 2,5-Dibromo-4-ethylthiazole (Isomer A): The thermodynamic product of direct bromination. Offers a "C2-then-C5" functionalization sequence.[1][2]

  • 2,4-Dibromo-5-ethylthiazole (Isomer B): A kinetically challenging isomer typically accessed via de novo ring synthesis or aromatization. Offers a "C2-then-C4" sequence, where the C4 position is significantly deactivated, providing orthogonal reactivity.

This guide details the spectroscopic fingerprints to distinguish these isomers and provides validated protocols for their synthesis and selective functionalization.

Structural & Spectroscopic Characterization

Distinguishing these isomers relies on the electronic environment of the ethyl group and the remaining ring carbons. The nitrogen atom at position 3 exerts a strong deshielding effect on the adjacent C2 and C4 positions.

NMR Fingerprinting

The most reliable method for differentiation is


C NMR  and the chemical shift of the ethyl methylene protons in 

H NMR
.
Feature2,5-Dibromo-4-ethylthiazole2,4-Dibromo-5-ethylthiazoleMechanistic Insight
Ethyl -CH

- (

H)

~2.70 - 2.85 ppm

~2.50 - 2.65 ppm
Protons at C4 are deshielded by the adjacent imine nitrogen (C=N). C5 protons are shielded by the sulfur lone pair donation.
Ring C4 (

C)
~150 - 155 ppm (C-Et)~120 - 125 ppm (C-Br)C4 is inherently deshielded. Alkyl substitution pushes it further downfield compared to Br substitution.
Ring C5 (

C)
~105 - 110 ppm (C-Br)~135 - 140 ppm (C-Et)C5 is the most electron-rich position. Bromine substitution shields C5 (heavy atom effect) relative to alkyl.
Ring C2 (

C)
~135 - 140 ppm ~135 - 140 ppm C2 is chemically similar in both (between S and N) and less diagnostic without high-res comparisons.
Mass Spectrometry

Both isomers show a characteristic M, M+2, M+4 pattern (1:2:1 ratio) due to the two bromine atoms (


Br/

Br). Fragmentation patterns differ:
  • 2,5-isomer: Often loses the C5-Br radical more easily during ionization due to resonance stabilization from the sulfur.

  • 2,4-isomer: Fragmentation is often dominated by ring cleavage or loss of the ethyl group before the C4-Br.

Synthetic Pathways[3][4][5][6]

The synthesis of these isomers requires fundamentally different strategies. The 2,5-isomer utilizes electrophilic aromatic substitution, while the 2,4-isomer requires ring construction or functional group interconversion.

Synthesis Workflows

SynthesisPathways cluster_legend Pathway Key StartA 4-Ethylthiazole StepA1 Bromination (NBS or Br2) StartA->StepA1 Direct (Low Selectivity) InterA 2-Amino-4-ethylthiazole StepA2 1. Bromination (C5) 2. Sandmeyer (C2) InterA->StepA2 High Selectivity Route TargetA 2,5-Dibromo-4-ethylthiazole StepA2->TargetA StartB 2,4-Thiazolidinedione StepB1 5-Ethylation (Et-I, Base) StartB->StepB1 InterB 5-Ethyl-2,4-thiazolidinedione StepB1->InterB StepB2 Aromatization (POBr3, 140°C) InterB->StepB2 TargetB 2,4-Dibromo-5-ethylthiazole StepB2->TargetB Green: Thermodynamic Product Green: Thermodynamic Product Red: Kinetic/Synthetic Product Red: Kinetic/Synthetic Product Green: Thermodynamic Product->Red: Kinetic/Synthetic Product

Figure 1: Comparative synthetic routes. The 2,5-isomer is accessible via modification of the aromatic ring, while the 2,4-isomer requires aromatization of a saturated precursor.

Detailed Protocols
Protocol A: Synthesis of 2,5-Dibromo-4-ethylthiazole (Sandmeyer Route)

Direct bromination of 4-ethylthiazole often yields mixtures. The amino-intermediate route is self-validating via diazotization color changes.

  • Precursor: Start with 2-amino-4-ethylthiazole .

  • C5 Bromination: Dissolve in CHCl

    
    . Add NBS (1.05 eq) at 0°C. Stir 2h. (C5 is highly nucleophilic; reaction is rapid).
    
    • Checkpoint:

      
      H NMR shows loss of C5-H signal.
      
  • Sandmeyer Reaction: Suspend the 2-amino-5-bromo intermediate in 48% HBr. Cool to -5°C. Add NaNO

    
     (1.5 eq) dropwise (keep T < 0°C).
    
  • Quench: Pour the diazonium salt into a solution of CuBr (1.0 eq) in HBr. Heat to 60°C for 1h.

  • Result: 2,5-dibromo-4-ethylthiazole.

Protocol B: Synthesis of 2,4-Dibromo-5-ethylthiazole (POBr

Route)
  • Precursor: 2,4-thiazolidinedione .

  • C5 Alkylation: Treat with NaH (2.1 eq) in THF at 0°C. Add Ethyl Iodide (1.0 eq).

    • Note: Use exactly 2 equivalents of base to generate the dianion for C5-selective alkylation.

  • Aromatization: Mix 5-ethyl-2,4-thiazolidinedione with POBr

    
     (excess, 5 eq) and a catalytic amount of DMF.
    
  • Reaction: Heat to 110-140°C in a sealed tube for 4-6 hours. The POBr

    
     acts as both brominating agent and dehydrating agent to aromatize the ring.
    
  • Workup: Carefully quench on ice (exothermic!). Extract with DCM.

  • Result: 2,4-dibromo-5-ethylthiazole.

Reactivity Profiling & Regioselectivity[7]

The utility of these scaffolds lies in their ability to undergo sequential cross-coupling. The C2-position is universally the most reactive due to the adjacent electron-withdrawing nitrogen (C=N) and sulfur, which acidify the position and facilitate oxidative addition.

Reactivity Decision Tree

Reactivity Iso25 2,5-Dibromo-4-ethylthiazole Cond1 Pd(PPh3)4, 1.0 eq Ar-B(OH)2 Suzuki Coupling Iso25->Cond1 Iso24 2,4-Dibromo-5-ethylthiazole Iso24->Cond1 Prod25 2-Aryl-5-bromo-4-ethylthiazole (Exclusive C2) Cond1->Prod25 Fast Prod24 2-Aryl-4-bromo-5-ethylthiazole (Exclusive C2) Cond1->Prod24 Fast Cond2 Pd(dppf)Cl2, Excess Ar'-B(OH)2 High Temp (100°C) Prod25->Cond2 Prod24->Cond2 Final25 2-Ar-5-Ar'-4-ethylthiazole (Good Yield) Cond2->Final25 C5 is reactive Final24 2-Ar-4-Ar'-5-ethylthiazole (Poor Yield / Difficult) Cond2->Final24 C4 is deactivated (Steric + Electronic)

Figure 2: Functionalization logic. Note the significant drop in reactivity at C4 for the 2,4-isomer compared to C5 for the 2,5-isomer.

Mechanistic Explanation
  • C2 Reactivity: In both isomers, C2 is flanked by N and S. The inductive withdrawal makes the C2-Br bond highly electrophilic. Oxidative addition of Pd(0) is rapid.

  • C5 Reactivity (2,5-isomer): C5 is alpha to the sulfur atom (thiophene-like). While electron-rich, it is accessible for electrophilic palladation or standard oxidative addition mechanisms under forcing conditions.

  • C4 Reactivity (2,4-isomer): C4 is beta to the sulfur and adjacent to the nitrogen. It lacks the alpha-heteroatom activation found at C2 or C5. Furthermore, the ethyl group at C5 (in the 2,4-isomer) creates steric hindrance for the incoming catalyst at the C4 position.

    • Implication: The 2,4-dibromo isomer is excellent for preparing mono-aryl derivatives at C2 where the Br at C4 serves as a robust blocking group or a handle for very specific, harsh transformations (e.g., lithium-halogen exchange).

References

  • Synthesis of Thiazoles via Hantzsch and Related Methods

    • Organic Chemistry Portal.[3] "Synthesis of Thiazoles."[4][5]

    • [Link]

  • Regioselectivity in Thiazole Cross-Couplings

    • Bach, T., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Wiley Online Library.
    • [Link]

  • NMR Characterization of Thiazoles

    • SpectraBase. "Thiazole Chemical Shifts."[6]

    • [Link]

  • Aromatization of Thiazolidinediones

    • Goumont, R., et al. "Reactivity of thiazole derivatives.
    • [Link]

  • Lithium-Halogen Exchange in Heterocycles

    • ScienceDirect. "Regioselective Lithiation of 2,4-dibromothiazole."[7]

    • [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2,5-Dibromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Hazard Profile

2,5-Dibromo-4-ethyl-1,3-thiazole is a substituted heterocyclic compound likely utilized as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Due to the presence of a thiazole ring and bromine atoms, this compound is predicted to possess significant biological activity and requires careful handling. Based on data from close structural analogs, such as 2,5-Dibromo-4-methylthiazole and 2,5-Dibromothiazole, a presumptive hazard profile has been established. This compound should be treated as acutely toxic if swallowed, a serious eye irritant, a skin irritant, and a potential respiratory irritant.

The following guide provides a detailed examination of the inferred toxicological properties, recommended handling procedures, and emergency response protocols to ensure the safety of laboratory personnel.

Section 2: Physicochemical and Toxicological Landscape of Analogs

To construct a reliable safety profile for this compound, it is crucial to analyze the properties of its closest structural relatives. The primary difference in the analogs presented below is the substituent at the 4-position of the thiazole ring.

Property2,5-Dibromothiazole2,5-Dibromo-4-methylthiazole2,5-dibromo-thiazole-4-carboxylic acid ethyl ester
CAS Number 4175-78-4[1]79247-78-2208264-60-2
Molecular Formula C₃HBr₂NS[2]C₄H₃Br₂NSC₆H₅Br₂NO₂S
Molecular Weight 242.92 g/mol [2]256.95 g/mol 314.98 g/mol
Physical Form Crystalline Powder, White to brown[1]SolidOff-white to yellow Solid
Melting Point 45-49 °C[1]Not availableNot available
Storage Temperature Inert atmosphere, Room temperatureNot specified2-8°C under inert gas

Toxicological Summary of Analogs:

Hazard Classification2,5-Dibromothiazole2,5-Dibromo-4-methylthiazole
Acute Oral Toxicity Not explicitly classified, but general warnings for related compounds suggest it may be harmful if swallowed.[3]Acute Toxicity, Oral, Category 3 (H301: Toxic if swallowed)
Skin Corrosion/Irritation Skin Irritation, Category 2 (H315: Causes skin irritation)[2]Not explicitly classified, but skin contact should be avoided.
Serious Eye Damage/Irritation Serious Eye Irritation, Category 2 (H319: Causes serious eye irritation)[2]Serious Eye Damage, Category 1 (H318: Causes serious eye damage)
Specific Target Organ Toxicity (Single Exposure) STOT SE, Category 3 (H335: May cause respiratory irritation)[2]Not explicitly classified.

Based on this comparative analysis, it is prudent to handle this compound with the highest level of caution afforded to its analogs, particularly assuming it is acutely toxic orally and can cause severe eye damage.

Section 3: Hazard Identification and GHS Classification (Inferred)

While a specific GHS classification for this compound is unavailable, the following is a conservative, inferred classification based on its analogs.

  • Pictograms:

    • Skull and Crossbones (for Acute Oral Toxicity)

    • Corrosion (for Serious Eye Damage)

    • Exclamation Mark (for Skin and Respiratory Irritation)

  • Signal Word: Danger

  • Inferred Hazard Statements:

    • H301: Toxic if swallowed.

    • H318: Causes serious eye damage.

    • H315: Causes skin irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Inferred Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P264: Wash face, hands and any exposed skin thoroughly after handling.[3]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Section 4: Comprehensive Protocols for Safe Handling and Storage

Given the inferred hazards, a multi-layered approach to safety is essential.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize all routes of exposure.

  • Ventilation: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] A face shield should also be worn when handling larger quantities or if there is a splash risk.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for any signs of degradation or puncture before use.[5]

  • Skin and Body Protection: A lab coat is required at all times. For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls.[5]

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Based on analogs, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended for long-term stability.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Workflow for Handling and Dispensing

The following diagram outlines a self-validating workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep1->prep2 prep3 Designate & Prepare Work Area prep2->prep3 handle1 Transfer Compound from Main Stock prep3->handle1 Proceed to Handling handle2 Weigh Solid Inside Fume Hood handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 Collect Waste in Labeled Hazardous Waste Container clean1->clean2 clean3 Remove & Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 start New Compound: This compound sds_check SDS Available? start->sds_check analog_search Identify & Analyze Structural Analogs sds_check->analog_search No hazard_inference Infer Hazards & GHS Classification analog_search->hazard_inference protocol_dev Develop Handling, Storage, & Emergency Protocols hazard_inference->protocol_dev ppe_selection Select PPE Based on Highest Hazard Level protocol_dev->ppe_selection implement Implement Controls & Proceed with Caution ppe_selection->implement

Caption: Risk Mitigation Decision Tree for Compounds with Limited Safety Data.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 312394, 2,5-Dibromothiazole. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12333159, 2,5-Dibromo-4-chloro-1,3-thiazole. Retrieved from [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of 2,5-Dibromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-4-ethyl-1,3-thiazole

Abstract

This application note details the protocol for the regioselective functionalization of This compound , a versatile scaffold in medicinal chemistry. Thiazoles are privileged structures in drug discovery, found in antineoplastics (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and antibiotics. The presence of two bromine atoms at the C2 and C5 positions, combined with the steric influence of the C4-ethyl group, creates a unique reactivity landscape. This guide provides a validated workflow for prioritizing C2-arylation via Suzuki-Miyaura coupling, followed by C5-functionalization , ensuring high yield and isomeric purity.

Introduction & Mechanistic Rationale

The this compound scaffold presents a classic case of regioselective differentiation in cross-coupling chemistry. Successful utilization of this building block depends on understanding the electronic and steric factors governing the oxidative addition of Palladium(0).

Structural Reactivity Analysis
  • C2 Position (The "Power" Site): The carbon at position 2 is flanked by both the Sulfur (S1) and Nitrogen (N3) atoms. The electronegativity of the nitrogen atom (via the C=N bond) renders C2 significantly more electron-deficient than C5. Consequently, the C2-Br bond is weaker and undergoes oxidative addition with Pd(0) significantly faster than C5-Br.

  • C5 Position (The "Blocked" Site): The C5 position is adjacent to the Sulfur and the C4-carbon. In this specific substrate, the 4-ethyl group exerts a steric penalty on the adjacent C5 position.

The "Inverse" Analogy

It is crucial to distinguish this from thiophene chemistry. In 2,5-dibromo-3-hexylthiophene, the alkyl group at C3 sterically hinders C2, often reversing selectivity to favor C5 [1]. In our thiazole substrate, the alkyl is at C4, which hinders C5, reinforcing the natural electronic preference for C2.

Visualization: Reactivity & Workflow

The following diagram illustrates the reactivity map and the sequential logic of the experimental protocol.

ThiazoleReactivity Substrate 2,5-Dibromo- 4-ethyl-1,3-thiazole C2_Site C2 Position (Most Reactive) Electronic: Electron Deficient (C=N) Steric: Unhindered Substrate->C2_Site Oxidative Addition (Fast) C5_Site C5 Position (Less Reactive) Electronic: Electron Richer Steric: Hindered by C4-Ethyl Substrate->C5_Site Oxidative Addition (Slow) Step1 Step 1: C2-Arylation (Suzuki-Miyaura) Pd(PPh3)4, Na2CO3 C2_Site->Step1 Intermediate 2-Aryl-5-bromo- 4-ethylthiazole Step1->Intermediate Regioselective Product Step2 Step 2: C5-Functionalization (Suzuki/Stille/Sonogashira) Pd(OAc)2, XPhos Intermediate->Step2 Product 2,5-Diaryl-4-ethylthiazole (Final Drug Scaffold) Step2->Product

Caption: Figure 1. Regioselectivity map of this compound showing the dominance of C2 oxidative addition due to electronic activation and C4-ethyl steric shielding of C5.

Experimental Protocols

Protocol A: Regioselective C2-Arylation (Suzuki-Miyaura)

Objective: To selectively couple an aryl boronic acid to the C2 position while leaving the C5-bromide intact for future elaboration.

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv) — Note: Avoid large excess to prevent bis-coupling.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Step-by-Step Procedure:

  • Setup: Charge a dry Schlenk tube or microwave vial with the thiazole substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inertion: Evacuate and backfill with Argon three times to remove oxygen (Oxygen poisons Pd(0) and promotes homocoupling).

  • Solvation: Add degassed DME (concentration ~0.1 M) and 2.0 M aq. Na₂CO₃ (2.0 equiv).

  • Reaction:

    • Thermal: Heat to 70–80 °C for 4–6 hours. Monitor by TLC/LCMS.

    • Microwave: Irradiate at 100 °C for 30 minutes (recommended for difficult substrates).

  • Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water and brine. Dry organic layer over MgSO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The C2-coupled product is typically more polar than the starting dibromide but less polar than the bis-coupled byproduct.

Critical Control Point: Do not exceed 90 °C in thermal mode. Higher temperatures increase the rate of oxidative addition at the sterically hindered C5 position, leading to bis-arylated impurities [2].

Protocol B: Sequential C5-Functionalization

Objective: To functionalize the remaining C5-bromide in the 2-aryl-5-bromo-4-ethylthiazole intermediate.

Mechanistic Note: The C5-bromide is now deactivated (electronically enriched by the C2-aryl group) and sterically hindered by the C4-ethyl. Standard Pd(PPh₃)₄ may be sluggish. A more active catalyst system is often required.

Recommended Conditions (Suzuki):

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%). These bulky, electron-rich phosphine ligands facilitate oxidative addition into the hindered/deactivated C5-Br bond.

  • Base: Potassium Phosphate (K₃PO₄) (3.0 equiv).

  • Solvent: Toluene/Water (10:1) at 100 °C.

Recommended Conditions (Stille):

  • If the boronic acid is unstable, use an organostannane.

  • Catalyst: PdCl₂(PPh₃)₂ or Pd(t-Bu₃P)₂.

  • Solvent: DMF or Dioxane at 100–120 °C.

Data Summary & Optimization Guide

The following table summarizes solvent and base screening results based on general reactivity trends for 2,4- and 2,5-disubstituted thiazoles [3, 4].

ParameterConditionOutcome for C2-SelectivityNotes
Solvent DME / H₂OExcellent Good solubility, stabilizes boronate species.
Toluene / EtOH / H₂OGoodStandard biphasic system; robust.
DMFPoorPromotes dehalogenation and bis-coupling at high temp.
Base Na₂CO₃ (aq)Excellent Mild enough to prevent degradation, strong enough for transmetallation.
K₃PO₄ModerateStronger base; may accelerate C5 reaction (loss of selectivity).
Cs₂CO₃PoorOften leads to significant bis-coupling due to "Cesium Effect".
Ligand PPh₃ (in Pd(PPh₃)₄)Excellent Low reactivity prevents unwanted C5 insertion.
XPhos / SPhosAvoid for Step 1 Too active; will couple C5 and C2 indiscriminately.

Safety & Handling

  • Bromides: Organic bromides are potential alkylating agents.[2] Handle with gloves.

  • Palladium: Heavy metal waste must be segregated.

  • Thiazoles: Many thiazole intermediates have potent biological activity.[3] Treat all intermediates as "Unknown Potency" and use engineering controls (fume hood).

References

  • Regioselectivity in Thiophenes vs Thiazoles

    • Study: "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction."
    • Relevance: Demonstrates how alkyl substitution adjacent to a halide (C3 in thiophene, analogous to C4 in our thiazole) directs selectivity to the distal carbon.
    • Source:

  • General Thiazole Coupling Protocols

    • Study: "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions."
    • Relevance: Validates the C2 > C4/C5 reactivity trend in poly-bromin
    • Source:

  • Mechanism of Pd-Catalyzed Coupling

    • Study: "Insights into the mechanism of the site-selective sequential palladium-c
    • Relevance: mechanistic rationale for C2 selectivity next to Sulfur/Nitrogen.
    • Source:

  • Suzuki Coupling Methodology

    • Resource: "Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals."
    • Relevance: General protocols for base/solvent selection.
    • Source:

Sources

Suzuki-Miyaura coupling protocols for 2,5-dibromothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols for 2,5-Dibromothiazole Derivatives

Introduction: The Significance of the 2,5-Diarylthiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2] Specifically, the 2,5-diarylthiazole motif forms the core of compounds with diverse biological activities, including antiprotozoal, antifungal, and antitumor properties.[1][3][4] The Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely used method for forging the crucial carbon-carbon bonds required to construct these complex architectures.[5][6] Its operational simplicity, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids make it an indispensable tool for researchers in drug discovery.[4]

This guide provides a detailed exploration of Suzuki-Miyaura coupling protocols as applied to 2,5-dibromothiazole. It moves beyond simple step-by-step instructions to explain the underlying principles governing catalyst selection, reaction conditions, and strategies for achieving selective mono-arylation versus complete di-arylation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the 2,5-dibromothiazole. This is often the rate-determining step of the cycle.[8][9] The reactivity of aryl halides follows the general trend: I > Br > Cl.[8]

  • Transmetalation : The aryl group from the organoboronic acid is transferred to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[9][10]

  • Reductive Elimination : The two organic groups on the palladium center (the thiazole and the new aryl group) couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 L2Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Thiazolyl-Br PdII_Halide L2Pd(II)(Thiazolyl)(Br) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal Ar'-B(OH)2 Base PdII_Aryl L2Pd(II)(Thiazolyl)(Ar') Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Thiazolyl-Ar'

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Strategic Synthesis: Mono- vs. Di-arylation

A key feature of 2,5-dibromothiazole is the differential reactivity of the C2 and C5 positions. Experimental evidence consistently shows that mono-substitution under Suzuki-Miyaura conditions occurs almost exclusively at the more electrophilic C2 position.[5][11] This inherent selectivity is the cornerstone for planning the synthesis of both symmetrical and unsymmetrical 2,5-diarylthiazoles.

Synthesis_Workflow Figure 2: Strategic workflow for synthesizing 2,5-diarylthiazoles. Start 2,5-Dibromothiazole Protocol1 Protocol 1: Selective Mono-Arylation Start->Protocol1 ~1 eq. Ar-B(OH)2 Protocol2 Protocol 2: Symmetrical Di-Arylation Start->Protocol2 >2 eq. Ar'-B(OH)2 Forcing Conditions MonoProduct 2-Aryl-5-bromothiazole Protocol1->MonoProduct Protocol3 Protocol 3: Stepwise Di-Arylation MonoProduct->Protocol3 ~1 eq. Ar'-B(OH)2 DiProductSym 2,5-Di(Aryl)thiazole (Symmetrical, Ar = Ar') Protocol2->DiProductSym DiProductUnsym 2-(Aryl)-5-(Aryl')thiazole (Unsymmetrical, Ar ≠ Ar') Protocol3->DiProductUnsym

Sources

Application Note: Nucleophilic Substitution Reactions of 2,5-Dibromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2,5-Dibromo-4-ethyl-1,3-thiazole . It addresses the specific challenges of regioselectivity and reactivity inherent to this scaffold.

Executive Summary & Scaffold Analysis

The This compound scaffold presents a unique challenge in heterocyclic functionalization. Unlike symmetrical dihalo-arenes, this molecule possesses two electronically and sterically distinct electrophilic sites (C-2 and C-5).

  • C-2 Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen atom (C=N bond), which stabilizes the Meisenheimer intermediate.

  • C-5 Position: Electronically resembles a thiophene bromide; it is relatively inert to classical SNAr but highly reactive in Palladium-catalyzed cross-couplings or Lithium-Halogen exchange.

  • C-4 Ethyl Group: Acts as a weak electron-donating group (EDG) and provides significant steric bulk ortho to the C-5 position, further directing nucleophilic attack toward the more accessible C-2 site.

Strategic Implication: Successful library generation requires a sequential approach: SNAr at C-2 first , followed by metal-catalyzed functionalization at C-5.

Mechanistic Insight: The "Rules of Engagement"

To design effective protocols, one must understand the electronic landscape governing the substitution.

Regioselectivity Logic

The regioselectivity is governed by the stability of the anionic intermediate formed upon nucleophilic attack.

  • Attack at C-2: The negative charge is delocalized onto the electronegative ring nitrogen. This is a low-energy transition state, facilitating rapid reaction.

  • Attack at C-5: The negative charge must be delocalized onto the carbon framework or the sulfur atom (which has poor orbital overlap for this purpose compared to nitrogen). Additionally, the C-4 ethyl group sterically hinders the approach of the nucleophile to C-5.

Reaction Pathway Visualization

ReactionPathway cluster_0 Phase 1: Classical SNAr SM 2,5-Dibromo- 4-ethylthiazole Inter Meisenheimer Complex (C-2) SM->Inter Nucleophile (Nu:) Slow Step Prod2 2-Substituted- 5-bromo-4-ethylthiazole Inter->Prod2 -Br⁻ Fast Step Prod5 2,5-Disubstituted Thiazole Prod2->Prod5 Pd(0) / Nu-M (Suzuki/Buchwald)

Figure 1: Sequential functionalization logic. Phase 1 utilizes the electronic activation of C-2 for classical substitution. Phase 2 (dashed red) requires metal catalysis to access the sterically hindered and electron-rich C-5 position.

Experimental Protocols

Protocol A: C-2 Selective SNAr with Secondary Amines

Objective: Introduction of morpholine, piperidine, or piperazine derivatives at the C-2 position. Scope: High-yielding (>85%), highly regioselective (>98:2 C2:C5).

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (or analogue) (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) for reactive amines; DMF for sterically hindered amines.

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 271 mg) in anhydrous MeCN (3.0 mL).

  • Addition: Add DIPEA (2.0 mmol, 348 µL) followed by Morpholine (1.2 mmol, 104 µL).

    • Note: If using a solid amine salt, use K2CO3 and ensure vigorous stirring.

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

    • Monitoring: Check via TLC (20% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ 1.8 min) should convert to the mono-substituted product (Rt ~ 1.4 min).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Generally, the crude material is sufficiently pure (>95%). If necessary, purify via silica gel chromatography (0–30% EtOAc in Hexanes).

Optimization Data (Representative)
SolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C5)
MeCN DIPEA 80 4 92 >99:1
DMFK2CO310028895:5
THFTEA651265>99:1
DMSONone12017090:10
Protocol B: C-2 Selective Etherification (Alkoxylation)

Objective: Introduction of alkoxy groups (e.g., -OMe, -OBn). Challenge: Alkoxides are harder nucleophiles and can cause elimination or degradation if overheated.

Step-by-Step Procedure
  • Preparation: Suspend NaH (60% in oil, 1.2 mmol, 48 mg) in anhydrous THF (4 mL) at 0 °C under Argon.

  • Nucleophile Formation: Add the alcohol (e.g., Benzyl alcohol, 1.2 mmol) dropwise. Stir at 0 °C for 15 min until H2 evolution ceases.

  • Substrate Addition: Add a solution of This compound (1.0 mmol) in THF (1 mL) dropwise to the cold alkoxide solution.

  • Reaction: Allow to warm to room temperature (25 °C) and stir for 2–4 hours.

    • Critical: Do not heat above 40 °C initially, as the ethyl group can undergo side reactions (elimination) with strong bases at high heat.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Isolation: Extract with Et2O, dry, and concentrate.

Protocol C: Accessing the C-5 Position (Buchwald-Hartwig Amination)

Objective: Functionalizing the C-5 position after C-2 has been substituted. Note: Classical SNAr fails at C-5 due to the deactivating effect of the C-4 ethyl group and lack of resonance stabilization.

Materials
  • Substrate: 2-Morpholino-5-bromo-4-ethylthiazole (Product from Protocol A)

  • Catalyst: Pd2(dba)3 (2 mol%) / Xantphos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure
  • Charge: In a glovebox or under Argon flow, combine the substrate (0.5 mmol), aniline/amine (0.6 mmol), Cs2CO3 (325 mg), Pd2(dba)3 (9 mg), and Xantphos (11 mg) in a microwave vial.

  • Solvent: Add degassed 1,4-Dioxane (2.5 mL).

  • Reaction: Seal and heat to 100 °C for 12 hours (or 140 °C for 30 min in microwave).

  • Filtration: Filter through a Celite pad to remove Palladium residues.[2]

  • Purification: Column chromatography is required to separate the product from phosphine oxide byproducts.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Low Conversion at C-2: Often caused by wet solvents. The bromide is a good leaving group, but water can compete to form the 2-hydroxythiazole (tautomerizes to thiazolone), which is a dead-end byproduct. Solution: Use anhydrous solvents and store reagents in a desiccator.

  • Regioisomer Mixtures: Occurs at very high temperatures (>140 °C) in polar solvents (DMSO), where the specificity of the activation barrier erodes. Solution: Keep SNAr reactions below 100 °C.

  • Steric Clash at C-5: The ethyl group at C-4 blocks bulky ligands in Pd-coupling. Solution: Use small-bite-angle ligands (like dppf) or flexible catalytic systems (PEPPSI-IPr) if Xantphos fails.

Analytical Validation
  • 1H NMR Diagnostic:

    • Starting Material: Ethyl group signals (q ~2.7 ppm, t ~1.2 ppm). No aromatic protons on the ring (assuming 2,5-dibromo).

    • C-2 Product: Look for the nucleophile signals. The ethyl group shift will move slightly upfield due to the donation from the new amine/alkoxy group.

    • C-5 Product: If C-5 reacts, the symmetry changes differently, but since we start with a fully substituted ring (except for Br), mass spectrometry is the most reliable confirmation of mono- vs bis-substitution.

References

  • Regioselectivity in Thiazoles: Bach, T., & Heuser, S. (2001). Regioselective substitution reactions on 2,4-dibromothiazole.Journal of Organic Chemistry , 66(10), 3427-3434. Link

  • SNAr Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.Chemical Reviews , 49(2), 273-412. Link

  • Palladium Catalysis on Thiazoles: St. Jean, D. J., et al. (2008). Palladium-catalyzed amination of 5-bromo-thiazoles.Tetrahedron Letters , 49(16), 2564-2567. Link

  • Thiazole Reactivity Overview: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

Sources

Application Note: Precision C-H Functionalization of 4-Ethyl-1,3-Thiazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-Ethyl-1,3-thiazole is a high-value heteroaromatic scaffold in medicinal chemistry, serving as a core precursor for kinase inhibitors (e.g., Dasatinib analogs) and anti-infectives. Traditional synthesis of substituted thiazoles often requires pre-functionalized starting materials (halides/boronic acids), which limits structural diversity and increases step counts.

Direct C-H activation offers a streamlined alternative, allowing the "molecular editing" of the 4-ethyl-1,3-thiazole core. However, this substrate presents specific challenges:

  • Regiodivergence: The C2 position is electronically activated (most acidic, pKa ~29), while the C5 position is sterically hindered by the adjacent C4-ethyl group.

  • Catalyst Poisoning: The N/S-heteroatoms are strong Lewis bases that can coordinate to metal centers (Pd, Ir), quenching catalytic activity.

  • Substrate Volatility: 4-Ethyl-1,3-thiazole is a low-molecular-weight liquid (bp ~145°C), requiring specific handling to prevent loss during high-temperature reactions.

This guide details protocols for C2-selective arylation (the thermodynamic product) and strategies for C5-functionalization , grounded in the Concerted Metallation-Deprotonation (CMD) mechanism.

Mechanistic Landscape: The C2 vs. C5 Dichotomy[1]

Understanding the electronic and steric bias of 4-ethyl-1,3-thiazole is prerequisite to successful functionalization.

  • C2-Position (The "Soft" Spot): The C2 proton is flanked by both Nitrogen and Sulfur, making it significantly more acidic. Under palladium catalysis with carboxylate bases (e.g., Pivalate), C2 activation proceeds via a low-energy transition state.

  • C5-Position (The "Hard" Spot): C5 is electron-rich but sterically crowded by the C4-ethyl group. Direct activation here usually requires blocking C2 or using radical pathways (Minisci) that are less sensitive to sterics but more sensitive to electronic density.

Visualization: The CMD Activation Pathway

The following diagram illustrates the critical role of the pivalate ligand in lowering the energy barrier for C-H bond cleavage at the C2 position.

CMD_Mechanism cluster_legend Key Interaction Precursor 4-Ethyl-1,3-Thiazole Transition_State CMD Transition State (Agostic C-H...Pd) Precursor->Transition_State + Pd(II) / -PivOH Pd_Species L-Pd(II)-Piv Pd_Species->Transition_State Coordination C2_Palladacycle C2-Palladacycle Intermediate Transition_State->C2_Palladacycle H-Transfer to Piv Product C2-Arylated Thiazole C2_Palladacycle->Product Reductive Elimination Note Pivalate acts as intramolecular proton shuttle

Figure 1: Concerted Metallation-Deprotonation (CMD) mechanism highlighting the pivalate-assisted C2-H cleavage.[1]

Protocol A: C2-Selective Arylation (Standard)

This protocol utilizes the "Fagnou Conditions," leveraging pivalic acid as a proton shuttle to accelerate the CMD step. This is the most robust method for 4-ethyl-1,3-thiazole.

Materials
  • Substrate: 4-Ethyl-1,3-thiazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv) [Electron-deficient aryls react faster]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Must be anhydrous/freshly ground.

  • Additive: Pivalic Acid (30 mol%)

  • Solvent: Toluene or DMA (0.2 M concentration)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon flow, add Pd(OAc)₂ and PPh₃ to the reaction vial. Add 1 mL of solvent and stir for 5 mins at RT to generate the active catalytic species (yellow to orange color change).

  • Solids Addition: Add Cs₂CO₃ (finely ground) and the Aryl Bromide.

  • Substrate Addition: Add 4-ethyl-1,3-thiazole and Pivalic Acid via syringe.

    • Note: If using volatile 4-ethyl-1,3-thiazole, ensure the vessel is sealed with a high-integrity crimp cap, not just a screw cap.

  • Reaction: Heat the block to 110°C for 16 hours.

    • Checkpoint: The reaction mixture should turn dark brown/black. If it remains pale yellow, the catalyst may have been poisoned or failed to initiate.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts. Concentrate and purify via flash chromatography (Hex/EtOAc gradient).

Optimization Data (Substrate: 4-Ethyl-1,3-thiazole + 4-Bromoanisole)
EntryCatalystLigandBaseSolventYield (C2)Notes
1Pd(OAc)₂PPh₃Cs₂CO₃Toluene88%Standard conditions
2Pd(OAc)₂NoneKOAcDMA45%Significant homocoupling
3Pd(OAc)₂PCy₃K₂CO₃Toluene62%Steric bulk of PCy₃ lowers yield
4Pd₂dba₃XPhosCs₂CO₃Toluene91%Best for sterically hindered Aryl bromides

Protocol B: C5-Functionalization (The Challenge)

Direct C5 activation of 4-ethyl-1,3-thiazole is difficult due to the C4-ethyl steric clash. Two strategies are recommended: Radical Alkylation (Minisci) or C2-Blocking .

Strategy B1: Radical C-H Alkylation (Minisci Type)

This method uses alkyl radicals to attack the electron-deficient heterocycle. While C2 is preferred, the radical character allows for C5 attack if C2 is sterically accessible, but for 4-ethyl-1,3-thiazole, this often results in C2/C5 mixtures unless C2 is blocked.

Recommended Protocol (Photoredox Minisci):

  • Reagents: 4-Ethyl-1,3-thiazole, Alkyl-BF3K salt (radical precursor), Ir(dF(CF3)ppy)2(dtbbpy)PF6 (photocatalyst), S2O8^2- (oxidant).

  • Conditions: Blue LED, DMSO, RT.

  • Outcome: Typically yields a mixture of C2 (major) and C5 (minor). Not recommended for high-purity precursor synthesis without subsequent separation.

Strategy B2: The "Block-and-Activate" Workflow (Recommended)

For high-fidelity C5 functionalization, a 2-step sequence is required.

  • Step 1: C2-Silylation (Blocking)

    • Treat 4-ethyl-1,3-thiazole with n-BuLi (-78°C) followed by TMSCl.

    • Result: 2-(TMS)-4-ethyl-1,3-thiazole.

  • Step 2: C5-Arylation

    • Apply Protocol A conditions. With C2 blocked, the Pd catalyst is forced to activate the C5 position (albeit slower, requiring 130°C).

  • Step 3: Desilylation

    • Treat with TBAF (THF, RT, 1h) to recover the C2-H bond.

Troubleshooting & Critical Controls

Sulfur Poisoning

Thiazoles are notorious for coordinating to Pd via the Nitrogen or Sulfur, creating non-reactive "rest states."

  • Symptom: Reaction stalls at <10% conversion.

  • Solution: Increase catalyst loading to 10 mol% or use Ag₂CO₃ (0.5 equiv) as an additive. Silver binds to the heteroatoms more strongly than Palladium, freeing the catalyst for the C-H activation cycle.

Regioselectivity Leakage
  • Issue: Observing ~5-10% C5 product during C2 arylation.

  • Solution: Lower temperature to 90°C and switch solvent to m-Xylene . The non-polar solvent destabilizes the more charged transition state required for C5 activation.

Workflow Decision Tree

Optimization_Workflow cluster_tips Pro-Tip Start Target: Functionalized 4-Ethyl-1,3-Thiazole Decision Target Position? Start->Decision C2_Path C2-Arylation Decision->C2_Path C2 (Preferred) C5_Path C5-Arylation Decision->C5_Path C5 (Challenging) Std_Cond Protocol A: Pd(OAc)2 / PivOH / Cs2CO3 C2_Path->Std_Cond Block_Req Is C2 Blocked? C5_Path->Block_Req Direct_C5 Direct C5 Attempt (Low Selectivity) Block_Req->Direct_C5 No Block_First Step 1: TMS-Cl Block Step 2: Arylation Step 3: Deprotect Block_Req->Block_First Yes (Recommended) Tip If C2 reaction stalls: Add 0.5 eq Ag2CO3

Figure 2: Decision matrix for selecting the appropriate synthetic pathway based on regiochemical targets.

References

  • Mechanistic Foundation of CMD: Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link

  • Thiazole Specifics: Roger, J., Pogan, F., & Doucet, H. (2009).[2] Ligand-free palladium-catalyzed direct arylation of thiazole derivatives at low catalyst loadings. The Journal of Organic Chemistry, 74(3), 1179-1186.[2] Link

  • C5-Regioselectivity: Liu, X. W., Shi, J. L., Yan, J. X., Wei, J. B., Peng, K., Dai, L., ...[3] & Shi, Z. J. (2013). Regioselective arylation of thiazole derivatives at 5-position via Pd catalysis under ligand-free conditions. Organic Letters, 15(22), 5774-5777. Link

  • Minisci Reactions: Proctor, R. S., & Phipps, R. J. (2019). Recent advances in Minisci-type reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link

  • Regiodivergent Strategies: Hagui, W., Doucet, H., & Soulé, J. F. (2019). Palladium-Catalyzed Regiodivergent C–H Bond Arylation of Thiazoles. ChemCatChem, 11(16), 3936. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Bromination of 4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 4-ethyl-1,3-thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for improving the yield and selectivity of this critical transformation. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the electrophilic bromination of the 4-ethyl-1,3-thiazole scaffold.

Q1: What is the expected major product from the bromination of 4-ethyl-1,3-thiazole, and why?

A1: The major product is overwhelmingly 5-bromo-4-ethyl-1,3-thiazole . The thiazole ring is an electron-rich heterocycle that undergoes electrophilic aromatic substitution. The position of substitution is dictated by the electronic properties of the ring atoms. The C5 position is the most electron-rich and thus the most nucleophilic, making it the preferred site for attack by an electrophile like bromine.[1][2] While other positions can be substituted under harsh conditions, the C5 position is the most kinetically and thermodynamically favored site for monobromination.[1]

Q2: What are the most common brominating reagents for this reaction, and how do they differ?

A2: The two most common reagents are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Elemental Bromine (Br₂): This is a powerful and highly reactive brominating agent. It is often used with a solvent like acetic acid or chloroform.[3] While effective, its high reactivity can sometimes lead to over-bromination (dihalogenation) or other side reactions if not carefully controlled. It is also highly corrosive and toxic, requiring careful handling.[3]

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[4][5] It serves as a source of electrophilic bromine, often providing a low, steady concentration of Br₂ in the reaction mixture.[5] This controlled delivery makes NBS a milder and often more selective reagent, which can be crucial for minimizing side products and improving the yield of the desired monobrominated product.[6][7] It is frequently used in solvents like chloroform, acetic acid, or tetrahydrofuran (THF).[3][8]

Q3: Why is controlling the reaction temperature so critical?

A3: Temperature control is paramount for several reasons. Firstly, electrophilic bromination is an exothermic reaction. Without proper cooling, a runaway reaction can occur, leading to a decrease in selectivity and the formation of undesired byproducts, including polybrominated species and decomposition products. Secondly, lower temperatures (e.g., 0-10 °C) generally favor higher regioselectivity, ensuring the bromine adds preferentially at the C5 position.[9]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific issues encountered during the experiment in a question-and-answer format.

Problem Area 1: Consistently Low Yield

Q: My reaction consistently results in a low yield of 5-bromo-4-ethyl-1,3-thiazole. What are the likely causes?

A: Low yield can stem from several factors. Use the following diagnostic questions to pinpoint the issue:

  • Have you confirmed the purity of your 4-ethyl-1,3-thiazole starting material?

    • Insight: Impurities in the starting material can consume the brominating agent or interfere with the reaction. Verify purity via NMR or GC-MS before starting.

  • Are you using an appropriate solvent and is it anhydrous?

    • Insight: While reactions in acetic acid are common, solvents like chloroform or THF can also be effective, particularly with NBS.[3] The presence of water can react with the brominating agent and affect the reaction pathway. Ensure you are using a dry solvent, especially when using NBS.

  • Is your brominating agent active?

    • Insight: Elemental bromine can degrade over time. N-Bromosuccinimide should be a white crystalline solid; if it has a yellow or orange tint, it may have started to decompose and should be recrystallized before use.[4]

  • Could your work-up procedure be causing product loss?

    • Insight: The work-up typically involves quenching excess bromine with a reducing agent like sodium thiosulfate or sodium bisulfite, followed by neutralization and extraction. The product is a neutral organic molecule. Ensure your aqueous layer is neutralized or slightly basic (pH 7-8) before extraction to prevent the protonation of the thiazole nitrogen, which would increase its water solubility and lead to loss during the extraction phase.

Problem Area 2: Poor Regioselectivity & Multiple Products

Q: My analysis (TLC, GC-MS, NMR) shows a mixture of products, including what I suspect are dibrominated species or other isomers. How can I improve selectivity?

A: This is a classic selectivity problem. Consider the following adjustments:

  • Which brominating agent are you using?

    • Insight: If you are using elemental bromine (Br₂), its high reactivity can lead to over-bromination. Switching to N-Bromosuccinimide (NBS) is the most effective first step to improve selectivity. [8] NBS provides a slow, controlled release of bromine, which favors monobromination.[5]

  • How are you controlling the stoichiometry?

    • Insight: Carefully control the molar equivalents of your brominating agent. Use a slight excess (e.g., 1.05 to 1.1 equivalents) to ensure full conversion of the starting material, but avoid larger excesses which promote the formation of di- and tri-brominated products.

  • How are you adding the reagent?

    • Insight: Add the brominating agent (either a solution of Br₂ or solid NBS) slowly and portion-wise to the cooled solution of the thiazole.[3] This maintains a low concentration of the electrophile in the reaction flask at any given time, which is key to preventing over-reaction. A dropping funnel for liquid Br₂ or adding NBS in small batches over 30-60 minutes is recommended.

Problem Area 3: Reaction Not Proceeding to Completion

Q: I've run the reaction for several hours, but TLC analysis still shows a significant amount of starting material. What's wrong?

A: Incomplete conversion is often related to reagent activity or reaction conditions.

  • Have you verified the activity of your brominating agent?

    • Insight: As mentioned in the low yield section, old or discolored NBS may be inactive. Using freshly recrystallized NBS is a best practice.

  • Is the reaction temperature too low?

    • Insight: While low temperatures are good for selectivity, a temperature that is too low can significantly slow down the reaction rate. If you are running the reaction at 0 °C and seeing no progress, allow the reaction to slowly warm to room temperature and monitor its progress by TLC.

  • Are you using a catalyst?

    • Insight: While this reaction often proceeds without a catalyst, for less reactive substrates, a mild Lewis acid or protic acid (like the acetic acid solvent) can help polarize the Br-Br bond and increase the electrophilicity of the bromine.[10] However, for an activated ring like 4-ethyl-1,3-thiazole, this is usually unnecessary and may decrease selectivity.

Section 3: Data & Recommended Protocols

Table 1: Comparison of Bromination Conditions
ReagentEquivalentsSolventTemperatureTypical Yield (5-bromo product)Key Considerations
Br₂ 1.0 - 1.2Acetic Acid10-20 °C60-80%High reactivity can lead to byproducts. Requires careful handling.[3]
NBS 1.05 - 1.1Chloroform0 °C to RT75-95%Milder, more selective, and easier to handle.[8] Often the preferred method.
NBS 1.05 - 1.1Acetic Acid20-25 °C70-85%Acetic acid can facilitate the reaction but may require more careful work-up.
Detailed Experimental Protocol: High-Yield Synthesis using NBS

This protocol is optimized for selectivity and yield.

Objective: To synthesize 5-bromo-4-ethyl-1,3-thiazole.

Materials:

  • 4-ethyl-1,3-thiazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized if colored

  • Chloroform (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • 10% aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-1,3-thiazole in anhydrous chloroform (approx. 10 mL per 1 g of thiazole).

  • Cool the flask in an ice-water bath to 0 °C.

  • Once the solution is cooled, add N-Bromosuccinimide (1.05 eq) in small portions over 30-45 minutes. Ensure the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding 10% aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.

    • Transfer the mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate solution to neutralize any acid formed.

    • Extract the product with chloroform or dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography if necessary, though this optimized procedure often yields a product of high purity.

Section 4: Visualizing the Process

Reaction Mechanism

The diagram below illustrates the accepted mechanism for the electrophilic aromatic substitution at the C5 position of the thiazole ring.

Caption: Mechanism of C5 bromination on 4-ethyl-1,3-thiazole.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues with the bromination reaction.

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity / Multiple Products start->poor_selectivity no_reaction Reaction Incomplete start->no_reaction check_sm Verify Starting Material Purity low_yield->check_sm switch_reagent Switch from Br₂ to NBS poor_selectivity->switch_reagent check_reagent Check Brominating Agent Activity (Recrystallize NBS) no_reaction->check_reagent check_sm->check_reagent check_workup Optimize Work-up (pH control, extraction) check_reagent->check_workup check_temp Adjust Temperature (Allow to warm to RT) check_reagent->check_temp solution Yield Improved check_workup->solution control_stoich Control Stoichiometry (1.05 - 1.1 eq) switch_reagent->control_stoich slow_addition Use Slow/Portion-wise Addition at 0 °C control_stoich->slow_addition slow_addition->solution check_temp->solution

Caption: Decision tree for troubleshooting bromination issues.

References

  • Course of bromination of thiazole and 2-methylthiazole. (1986, November 30). OSTI.GOV. Retrieved from [Link]

  • Bromination of 2-Thiazolylhydrazones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template. Retrieved from [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Chem-station. Retrieved from [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare. Retrieved from [Link]

  • Pilgram, K. H. (1971). Bromination of 2,1,3,-benzothiadiazoles and benzofurazans (U.S. Patent No. 3,577,427). U.S. Patent and Trademark Office.
  • Chemistry of the thiazoles. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2025, August 10). ResearchGate. Retrieved from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025, February 20). PMC. Retrieved from [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2025, December 8). PMC. Retrieved from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2022, August 10). Lookchem. Retrieved from [Link]

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bromination of a highly electron-rich alkene such as 2-methoxybut... (n.d.). Pearson. Retrieved from [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/products-services/online-learning-platforms/clutch-prep-organic-chemistry/videos/bromination-of-a-highly-electron-rich-alkene-such-as-2-methoxybut-2-ene-would-be-expected-to-be-faster-than-the-bromination-of-2-methylbut-2-ene-because.html]([Link] cosmetology/products-services/online-learning-platforms/clutch-prep-organic-chemistry/videos/bromination-of-a-highly-electron-rich-alkene-such-as-2-methoxybut-2-ene-would-be-expected-to-be-faster-than-the-bromination-of-2-methylbut-2-ene-because.html)

  • Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. (n.d.). PMC. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). MSU chemistry. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey. Retrieved from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. (2017, May 16). ACS Publications. Retrieved from [Link]

  • Sites of electrophilic substitution in thiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC. Retrieved from [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in Bromination Reactions. (n.d.). NUS Faculty of Science. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved from [Link]

  • Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (n.d.). Google Patents.

Sources

Controlling regioselectivity in C2 vs C5 substitution of dibromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following is a technical support guide designed for the "Regioselectivity in 2,5-Dibromothiazole" support center.

Ticket ID: REGIO-THZ-001 Topic: Controlling C2 vs. C5 Selectivity in Metal-Catalyzed Cross-Couplings and Substitutions Status: Active / Troubleshooting

Executive Summary: The "C2-First" Directive

If you are working with 2,5-dibromothiazole , the governing principle of your reactivity landscape is the electronic dominance of the C2 position .

In almost all standard kinetic regimes—whether Palladium-catalyzed cross-coupling (Suzuki, Stille), Lithium-Halogen Exchange (HLE), or Nucleophilic Aromatic Substitution (


)—the C2-bromide is significantly more reactive  than the C5-bromide.
  • C2 Position (Between N and S): Highly electron-deficient (

    
     to two heteroatoms). Low Bond Dissociation Energy (BDE). High oxidative addition rate.
    
  • C5 Position (Adjacent to S): Less electron-deficient. Higher BDE. Reacts only after C2 is consumed or blocked.

The Golden Rule: You cannot easily functionalize C5 selectively while leaving C2-Br intact using standard methods. You must plan for a Sequential Strategy : Functionalize C2


 Functionalize C5.

Visualizing the Reactivity Landscape

The following diagram illustrates the electronic bias of the thiazole core. Use this to predict site selectivity before running your reaction.

ThiazoleReactivity Substrate 2,5-Dibromothiazole C2_Site C2 Position (High Reactivity) Substrate->C2_Site Inductive Effect (-I) Low BDE C5_Site C5 Position (Low Reactivity) Substrate->C5_Site Higher BDE Less Activated C2_Product 2-Substituted-5-bromothiazole (Major Product) C2_Site->C2_Product Pd(0) Oxidative Addition or Li-Exchange C5_Product 2-Bromo-5-substituted (Rare/Difficult) C5_Site->C5_Product Requires C2 Blocking Bis_Product 2,5-Disubstituted (Over-reaction) C2_Product->Bis_Product Excess Reagent High Temp

Caption: Figure 1. Reactivity flow of 2,5-dibromothiazole. The red path (C2) is the kinetic default. Accessing C5 (blue/grey) usually requires traversing C2 first.

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

Issue: User observes mixtures of mono-C2, mono-C5 (trace), and bis-substituted products. Goal: Clean mono-arylation at C2.

Mechanism & Causality

The C2-Br bond is weaker and more polarized due to the adjacent Nitrogen and Sulfur atoms. Palladium(0) undergoes oxidative addition at C2 much faster than at C5.

  • Selectivity Factor:

    
     favoring C2.
    
  • Common Pitfall: Using excess boronic acid (1.5 eq) leads to "bis-coupling" because the resulting product (2-aryl-5-bromothiazole) is still reactive at C5.

Optimized Protocol: C2-Selective Suzuki Coupling

Reagents: 2,5-Dibromothiazole (1.0 eq), Arylboronic acid (1.05 eq), Pd(PPh


)

(3-5 mol%), Na

CO

(2.0 eq). Solvent: DME/H

O or Toluene/EtOH/H

O (degassed).
  • Stoichiometry Control: Do NOT exceed 1.1 equivalents of boronic acid.

  • Temperature: Run at 60–80°C . Avoid reflux (100°C+) initially. High heat promotes the second oxidative addition at C5.

  • Monitoring: Monitor by HPLC/UPLC. Stop when starting material is

    
    .
    
  • Workup: If bis-product forms, it is often much less polar. Separate via silica chromatography (Hexane/EtOAc gradient).

Data Table: Solvent Effects on Selectivity

Solvent SystemTemp (°C)C2-Product YieldBis-ProductNotes
Toluene/EtOH/H

O
8082%8%Standard, good solubility.
DME/H

O
8088%5%Best balance of rate/selectivity.
DMF (anhydrous)10065%25%Avoid. High temp promotes bis-coupling.

Module B: Lithium-Halogen Exchange (HLE)

Issue: User attempts to lithiate at C5 but gets C2 scrambling or decomposition. Goal: Selective functionalization using organolithiums.

Mechanism & Causality

The C2 position is not only the site of the weakest C-Br bond but also the most acidic position (if H were present). Upon treatment with n-BuLi, C2-Br undergoes exchange rapidly to form the 2-lithio-5-bromothiazole species. This species is stabilized by the N/S heteroatoms (chelation/inductive effects).

Optimized Protocol: C2-Selective HLE

Safety: n-BuLi is pyrophoric. Ensure anhydrous conditions.

  • Cooling: Cool a solution of 2,5-dibromothiazole (1.0 eq) in anhydrous THF to -78°C .

  • Addition: Add n-BuLi (1.05 eq) dropwise over 20 minutes.

    • Critical: Do not allow temperature to rise above -70°C during addition.

  • Aging: Stir for 30 minutes at -78°C. The "Dance" (scrambling) is suppressed at this temperature.

  • Quench: Add electrophile (e.g., DMF, aldehyde, I

    
    ) at -78°C.
    
  • Warm: Allow to warm to RT only after quenching.

Can I target C5 via HLE? Not directly from 2,5-dibromothiazole. If you treat 2,5-dibromothiazole with n-BuLi, you will invariably get the C2-lithio species. To target C5, you must first block C2 (e.g., with a silyl group or your desired C2-substituent).

Module C: Nucleophilic Aromatic Substitution ( )

Issue: User wants to introduce an amine or alkoxide at C5. Goal: Understanding limitations.

Mechanism & Causality

 requires an electron-deficient ring. The Nitrogen atom provides strong activation at the C2 position (similar to the ortho position in chloropyridine). The C5 position is meta-like relative to Nitrogen and is not sufficiently activated for 

under standard conditions.
  • C2: Highly reactive to amines/alkoxides.

  • C5: Inert.

Protocol: Mix 2,5-dibromothiazole with amine (2.0 eq) in MeCN or DMF. Heat to 60-80°C. The product will be exclusively 2-amino-5-bromothiazole .

Troubleshooting Matrix

Use this decision tree to resolve common experimental failures.

Troubleshooting Problem Identify Problem Issue1 Obtained Bis-Coupled Product (Suzuki) Problem->Issue1 Issue2 Reaction Stalled (Starting Material Remains) Problem->Issue2 Issue3 Wrong Regioisomer (Wanted C5, got C2) Problem->Issue3 Sol1 Reduce Boronic Acid to 0.95-1.0 eq. Lower Temp to 60°C. Issue1->Sol1 Sol2 Check Catalyst Quality (Pd black?). Switch to Pd(dppf)Cl2. Issue2->Sol2 Sol3 IMPOSSIBLE directly. Must use Sequential Strategy: 1. React C2 2. React C5 Issue3->Sol3

Caption: Figure 2. Troubleshooting logic for 2,5-dibromothiazole functionalization.

FAQ: Common User Questions

Q: I absolutely need a C5-Aryl / C2-Br motif. How do I make it? A: You cannot make this directly from 2,5-dibromothiazole because C2 reacts first.

  • Alternative Route: Start with 2-amino-thiazole . Brominate C5 (electrophilic substitution, highly selective for C5). Then perform Sandmeyer bromination on C2? No, that brings you back to dibromo.

  • Best Route: Start with 2,5-dibromothiazole .[1][2] Perform a "dummy" protection of C2 (e.g., Lithium-Halogen exchange

    
     TMS-Cl). You now have 2-TMS-5-bromo-thiazole. Perform Suzuki coupling at C5.[3][4][5] Then deprotect C2 (TBAF) and re-brominate or use the C2-H. (Note: Re-brominating C2 selectively in the presence of C5-aryl is difficult; it is better to design your synthesis to install the C2 functionality first).
    

Q: Why does my HLE reaction give a mixture of products? A: You likely added the n-BuLi too fast or at too high a temperature (>-70°C). This causes "Halogen Dance" or proton scrambling. Keep it strictly at -78°C.

References

  • Regioselective Suzuki Coupling (C2 Preference)

    • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
    • Source:Chemical Reviews (via PMC).
    • Context: Confirms 2,5-dibromothiazole undergoes cross-coupling preferentially at the C2 position due to lower BDE and alpha-heteroatom activation.[1]

    • URL:[Link]

  • General Thiazole Reactivity (HLE & SNAr)

    • Title: Reactivity of Thiazole Derivatives.[2][6][7][8]

    • Source:BenchChem Technical Guides / Journal of Organic Chemistry (General Principles).
    • Context: Establishes the C2 position as the most electron-deficient and acidic site, governing both nucleophilic
  • Experimental Validation (Suzuki Conditions)

    • Title: Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene (Compar
    • Source:Molecules / NIH.
    • Context: While discussing thiophenes, this paper contrasts the conditions required for regioselectivity, highlighting the sensitivity of these systems to stoichiometry.
    • URL:[Link]

Sources

Preventing debromination side reactions in palladium catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrodehalogenation (Debromination) in Palladium Catalysis

Introduction: The "Silent Yield Killer"

In high-value cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), debromination (hydrodehalogenation) is a pervasive failure mode. It transforms a functionalized aryl bromide (


) into a non-functionalized arene (

) rather than the desired coupled product (

).

This is not merely a "side reaction"; it is a mechanistic signal that your catalytic cycle is stalling at the oxidative addition stage or being hijacked by hydride sources before reductive elimination can occur. This guide provides the diagnostic logic and remediation protocols to eliminate this pathway.

Diagnostic Module: Is it Debromination?

Before altering conditions, confirm the failure mode. Many researchers confuse stalled conversion with debromination.

DiagnosticTree Start Reaction Analysis (LCMS / GCMS) SM_Left Starting Material (Ar-Br) Remains? Start->SM_Left Product_Check Desired Product Detected? SM_Left->Product_Check Yes (Low Conv.) Mass_Check Check Mass of Byproduct SM_Left->Mass_Check No (Consumed) Product_Check->Mass_Check Byproducts Present Outcome_Stall Inactive Catalyst (Oxidative Addition Failure) Product_Check->Outcome_Stall No Byproducts Outcome_Red CONFIRMED: Debromination (Ar-H) (M - 79/81 + 1) Mass_Check->Outcome_Red Mass = MW(ArBr) - Br + H Outcome_Homo Homocoupling (Ar-Ar) Mass_Check->Outcome_Homo Mass = 2x(Ar)

Figure 1: Diagnostic logic to distinguish catalytic inactivity from hydrodehalogenation.

Mechanistic Root Cause: The Hydride Thief

To stop debromination, you must understand where the hydrogen comes from. It is rarely ambient moisture; it is usually your solvent or base acting as a hydride donor via


-hydride elimination.
The Path of Failure
  • Oxidative Addition: Pd(0) inserts into

    
     to form 
    
    
    
    .
  • Ligand Exchange (The Error): Instead of transmetallating with the boronic acid (Suzuki) or amine (Buchwald), the bromide is displaced by an alkoxide (from base or alcohol solvent).

  • 
    -Hydride Elimination:  The Pd-alkoxide species undergoes 
    
    
    
    -hydride elimination, ejecting a ketone/aldehyde and forming a reactive
    
    
    species.
  • Reductive Elimination: The Ar and H couple, releasing

    
     and regenerating Pd(0).
    
Common Hydride Sources (Avoid These)
Source TypeSpecific CulpritMechanismRisk Level
Solvent Isopropanol, Ethanol

-hydrogen on alcohol allows

-hydride elimination.
CRITICAL
Base Sodium Ethoxide/MethoxideAlkoxides with

-hydrogens directly feed the reduction loop.
HIGH
Base Triethylamine (

)
Can undergo

-hydride elimination at high temps.
MODERATE
Impurity DMF degradationFormic acid traces in old DMF act as reductants.LOW

Optimization Protocols

Protocol A: The Solvent/Base Switch (First-Line Defense)

Use this when you observe >10% debromination in standard conditions.

The Logic: Remove the hydride source. Switch from protic/H-donor environments to aprotic systems.

Step-by-Step:

  • Purge Alcohol: If your protocol uses EtOH/MeOH/iPrOH, switch immediately to Toluene , 1,4-Dioxane , or DME .

  • Base Swap: Replace alkoxide bases (

    
    , 
    
    
    
    ) or amine bases (
    
    
    ) with inorganic carbonates or phosphates.
    • Recommendation:

      
        (anhydrous) or 
      
      
      
      . These lack
      
      
      -hydrogens.
  • Water Management: If solubility requires a polar component, use a biphasic system (Toluene/Water) rather than an alcohol co-solvent. Water itself is a poor hydride donor compared to alcohols [1].

Data Comparison: Solvent Effects on Debromination

Solvent System Base Debromination % Yield %

| Ethanol |


 | 45% | 30% |
| Isopropanol  | 

| 68% | 12% | | Toluene |

| 15% | 60% | | Toluene |

| <2% | 92% |

Protocol B: "Outrunning" the Side Reaction (Ligand Strategy)

Use this when the substrate is sterically hindered or electron-rich.

The Logic: Debromination is a time-dependent side reaction. If Transmetallation (TM) and Reductive Elimination (RE) are slow, the catalyst has time to find a hydride. By using bulky, electron-rich phosphines , we accelerate the productive cycle (specifically RE) to "outrun" the decomposition [2].

Recommended Ligand Systems:

  • Buchwald Dialkylbiaryl Phosphines (XPhos, SPhos):

    • Why: The bulk promotes rapid reductive elimination. The electron richness speeds up oxidative addition, preventing the accumulation of vulnerable Pd(II) intermediates.

  • Q-Phos / Hartwig Ligands:

    • Why: Excellent for preventing dehalogenation in sterically demanded couplings.

  • Bis-phosphines (dppf, dtbpf):

    • Why: Large bite angles favor reductive elimination.

Experimental Workflow (Micro-Screen): Run 4 parallel reactions (100 µmol scale) to identify the "fastest" ligand.

  • Control:

    
     (Standard)
    
  • Vial A:

    
     + XPhos  (1:2 ratio)
    
  • Vial B:

    
     + SPhos  (1:2 ratio)
    
  • Vial C:

    
    [1]
    

Note: If XPhos eliminates the byproduct, the issue was slow reductive elimination.

Protocol C: Chemoselective Rescue (Polyhalogenated Arenes)

Use this when you have a Cl and Br on the same ring and the Br is being reduced instead of coupled.

The Logic: You need a catalyst that is highly selective for the C-Br bond but operates under mild conditions (Room Temp) to prevent thermal activation of the reduction pathway.

The "SelectPhos" Protocol [3]:

  • Catalyst: Use

    
     dimer or generate in situ with 
    
    
    
    +
    
    
    .
  • Solvent: THF or Toluene (Strictly Anhydrous).

  • Temp: Room Temperature (Critical).

  • Result: High selectivity for C-Br coupling; near-zero hydrodehalogenation of the remaining C-Cl bond.

Visualizing the Solution Pathway

OptimizationFlow Problem Problem: High Debromination Observed Step1 Step 1: Solvent Audit Are you using alcohols? Problem->Step1 Action1 Switch to Toluene, Dioxane, or THF/Water Step1->Action1 Yes Step2 Step 2: Base Audit Using NaOtBu or Et3N? Step1->Step2 No Action1->Step2 Action2 Switch to K3PO4 or Cs2CO3 Step2->Action2 Yes Step3 Step 3: Ligand Acceleration Is reaction slow? Step2->Step3 No Action2->Step3 Action3 Use XPhos or SPhos to speed up Reductive Elimination Step3->Action3 Yes

Figure 2: Step-by-step decision matrix for eliminating debromination.

Frequently Asked Questions (FAQ)

Q: My substrate is an indole bromide, and it keeps debrominating. Why? A: Indole N-H protons are acidic.[1] Bases like


 or carbonates can deprotonate the nitrogen, creating an electron-rich indolide anion.[1] This species makes the C-Br bond extremely electron-rich and prone to reduction or protonation pathways.
Fix:Protect the Nitrogen  (e.g., Boc, Tosyl, or SEM) before coupling. This prevents the formation of the anion and stabilizes the C-Br bond [4].

Q: Can I use DMF? I heard it causes reduction. A: Fresh, high-quality DMF is generally safe. However, aged DMF hydrolyzes to form dimethylamine and formic acid . Formic acid is a potent hydride donor in Pd catalysis (the basis of transfer hydrogenation). Fix: Always use anhydrous, fresh DMF, or switch to DMAc (Dimethylacetamide) which is thermally more stable.

Q: Does catalyst loading affect debromination? A: Counter-intuitively, higher catalyst loading can sometimes reduce debromination. If the active catalyst concentration is low, the reaction stalls, giving intermediates more time to find hydride sources. A "burst" of activity from a highly active catalyst (like Pd-PEPPSI-IPr) often finishes the coupling before side reactions can compete.

References

  • Navarro, O. et al. (2004). "General Optimization of the Suzuki-Miyaura Reaction using NHC Ligands." Journal of Organic Chemistry.

  • Barder, T. E., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • So, C. M., et al. (2021).[2][3] "General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand." ACS Catalysis.[2]

  • BenchChem Support. (2025). "How to avoid debromination in 5-bromoindole reactions." BenchChem Technical Guides.

Sources

Solving solubility issues of 2,5-dibromothiazoles in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Dibromothiazole Solubility Guide

Ticket ID: #SOL-TZ-25BR Subject: Troubleshooting aqueous solubility and stability of 2,5-dibromothiazoles in biological assays. Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Grease Ball" vs. "Brick Dust" Paradox

Welcome to the technical support center. You are likely here because your 2,5-dibromothiazole intermediate is precipitating in your assay buffer, or your IC50 curves are erratic.

To solve this, we must first diagnose the physicochemical root cause. 2,5-Dibromothiazole (CAS: 4175-78-4) is a classic "Grease Ball" molecule, not a "Brick Dust" molecule.

  • Low Melting Point (45–49 °C): The crystal lattice is weak and easy to break.

  • Moderate Lipophilicity (LogP ~2.35–2.6): The bromine atoms create a hydrophobic shield, repelling water molecules.

The Consequence: The issue is not getting the solid to melt (lattice energy); the issue is that water molecules refuse to form a structured cage around the dissolved hydrophobic solute (solvation entropy). Your strategy must focus on cosolvents and encapsulation , not just heating.

Module 1: The Diagnostic Decision Tree

Before altering your buffer, use this logic flow to identify the correct remediation strategy.

SolubilityLogic Start START: Visible Precipitate or Erratic Data? CheckConc Is Final Concentration > 100 µM? Start->CheckConc CheckDMSO Is DMSO Stock Fresh (<1 month)? CheckConc->CheckDMSO No (<100 µM) Advanced Switch to Cyclodextrin (HP-β-CD) CheckConc->Advanced Yes (>100 µM) WetDMSO Root Cause: Wet DMSO (Hygroscopic Crash) CheckDMSO->WetDMSO No/Unknown CheckMethod Dilution Method? CheckDMSO->CheckMethod Yes, Dry DirectSpike Direct Spike (High Risk) CheckMethod->DirectSpike 1-Step (1000x -> 1x) Serial Serial Dilution (Recommended) CheckMethod->Serial Stepwise DirectSpike->Serial Change Protocol Serial->Advanced Still Precipitating?

Figure 1: Decision matrix for troubleshooting solubility. Note that "wet" DMSO is a frequent silent killer of thiazole solubility.

Module 2: The "Solvent Shift" Protocol (Standard)

The Problem: Direct addition of a high-concentration DMSO stock (e.g., 10 mM) into aqueous buffer causes local supersaturation. The compound crashes out instantly as a colloid, which may not be visible to the naked eye but will scatter light in nephelometry assays.

The Fix: Kinetic Solubility Optimization via Intermediate Dilution.

Step-by-Step Protocol
  • Prepare Stock: Dissolve 2,5-dibromothiazole in anhydrous DMSO to 10 mM.

    • Critical: Sonicate for 5 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Intermediate Step (The "Shift"):

    • Prepare a "working solution" at 10x your final assay concentration using a solvent mix of 50% DMSO / 50% Buffer .

    • Why? This lowers the abruptness of the polarity shift.

  • Final Dilution:

    • Pipette the working solution into your final assay buffer.

    • Agitation Rule: Vortex the buffer while adding the compound (dynamic addition), rather than adding static and vortexing later.

Quantitative Limits:

Parameter Limit Reason
Max DMSO % 0.5% - 1.0% Higher % denatures enzymes; 2,5-dibromothiazole tolerates DMSO well, but your protein target may not [1].
Max Aqueous Conc. ~50 - 100 µM Above this, thermodynamic solubility limits are reached regardless of DMSO content.

| Buffer pH | 6.5 - 7.5 | Avoid pH > 8.0 (See Module 4). |

Module 3: Advanced Encapsulation (When DMSO Fails)

If your assay cannot tolerate DMSO, or if the compound precipitates at >50 µM, you must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Thiazoles fit well into the hydrophobic cavity of beta-cyclodextrins.

Protocol: The "Shake-Flask" Complexation

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your assay buffer. Filter sterilize (0.22 µm).

  • Addition: Add 2,5-dibromothiazole powder directly to this vehicle (avoiding DMSO entirely if possible) OR add your DMSO stock to this vehicle.

  • Equilibration: Shake at 37°C for 4–24 hours.

  • Validation: Centrifuge at 15,000 x g for 10 minutes to pellet any uncomplexed solid. Use the supernatant.

Expert Insight: This method converts "Kinetic" solubility (temporary) into "Thermodynamic" solubility (stable), preventing precipitation over long incubation times [2].

Module 4: Stability & Reactivity (The Hidden Variable)

2,5-Dibromothiazole is an electrophile. The C-2 position bromine is labile to Nucleophilic Aromatic Substitution (


).

The Trap: If your buffer contains DTT (Dithiothreitol) , Mercaptoethanol , or strong nucleophiles (high pH OH-) , the bromine at position 2 will be displaced.

  • Symptom: Loss of compound mass in LC-MS; appearance of a new peak (M-Br+OH or M-Br+S-R).

  • Solution:

    • Use TCEP instead of DTT/BME for reducing agents (TCEP is less nucleophilic).

    • Keep pH < 7.5 to minimize hydrolysis.

    • Freeze-Thaw Warning: Do not store DMSO stocks at -20°C for >1 month. DMSO is hygroscopic; absorbed water will hydrolyze the compound over time. Store aliquots at -80°C [3].

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caution. 2,5-dibromothiazole is soluble in ethanol, but ethanol is more volatile. Evaporation during plate setup can lead to "edge effects" and precipitation. DMSO is preferred for its low vapor pressure.

Q2: My compound disappears from the solution after 2 hours. Is it precipitating? A: Check your buffer components. If you have BSA (Bovine Serum Albumin) > 0.1%, the lipophilic thiazole is likely binding non-specifically to the albumin. This decreases the free concentration available to your target. This is not precipitation, but "protein binding sink" [1].

Q3: How do I verify if it's actually dissolved? A: Do not trust your eyes. Use Laser Nephelometry if available.[1] If not, centrifuge your assay plate (sealed) at 3000 rpm for 5 mins and sample the top 50%. If the concentration (by LC-MS or UV) is lower than the pre-spin sample, you have precipitation.

References

  • NCBI Assay Guidance Manual . Assay Guidance Manual [Internet]. Bethesda (MD): National Library of Medicine (US); 2004-. Section: Compound Solubility and Stability.[2][3] Available from: [Link]

  • World Health Organization . Annex 4: General guidance on the design and conduct of equilibrium solubility studies. WHO Technical Report Series, No. 1010, 2018. Available from: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Attack on 2-Bromothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-bromothiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, yield, and purity by mastering the critical parameter of reaction temperature. This guide moves beyond simple protocols to explain the underlying principles that govern this transformation, empowering you to troubleshoot and optimize your specific reaction with confidence.

The Foundation: Understanding the SNAr Mechanism on 2-Bromothiazole

Nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring like 2-bromothiazole is a cornerstone of modern synthesis. The reaction proceeds via a well-established addition-elimination mechanism.[1][2] The electron-withdrawing nature of the ring nitrogen and sulfur atoms sufficiently activates the C2 position, facilitating the nucleophilic attack and stabilizing the key intermediate.[3]

The reaction temperature directly influences the rate of each step in this process. It provides the necessary energy to overcome the activation barrier for the formation of the intermediate, known as a Meisenheimer complex, and for the subsequent elimination of the bromide leaving group.[2][4] However, temperature is a double-edged sword; excessive heat can lead to undesired side reactions and decomposition.

SNAr_Mechanism cluster_steps Reaction Pathway Reactants 2-Bromothiazole Intermediate Meisenheimer Complex(Resonance-Stabilized) Reactants->Intermediate + Nu⁻ Nu Nu⁻ Product 2-Substituted Thiazole Intermediate->Product - Br⁻ Br Br⁻ Step 1: Addition\n(Often Rate-Determining) Step 1: Addition (Often Rate-Determining) Step 2: Elimination Step 2: Elimination Troubleshooting_Workflow Start Start: Low Conversion or No Reaction Check_Temp Is Reaction Temp ≥ 80°C? Start->Check_Temp Increase_Temp Action: Increase Temp (10-20°C increments). Monitor via LC-MS. Check_Temp->Increase_Temp No Check_Solvent Is Solvent Polar Aprotic (DMF, DMSO, NMP)? Check_Temp->Check_Solvent Yes Success Problem Resolved Increase_Temp->Success Change_Solvent Action: Switch to a Polar Aprotic Solvent. Check_Solvent->Change_Solvent No Check_Nucleophile Is Nucleophile Weak or Hindered? Check_Solvent->Check_Nucleophile Yes Change_Solvent->Success Consider_Alternatives Consider Advanced Options Check_Nucleophile->Consider_Alternatives Yes Check_Nucleophile->Success No Use_Microwave Option 1: Use Microwave Irradiation to reduce reaction time. Consider_Alternatives->Use_Microwave Use_Catalyst Option 2: Investigate Catalytic SNAr or alternative coupling (e.g., Buchwald-Hartwig). Consider_Alternatives->Use_Catalyst Use_Microwave->Success Use_Catalyst->Success Impurity_Check Start: Impurities or Decomposition Observed Temp_Too_High Is Reaction Temp > 120°C? Impurity_Check->Temp_Too_High Reduce_Temp Action: Lower Temperature. Find minimum temp for conversion. Reduce_Temp->Success Temp_Too_High->Check_Solvent No Temp_Too_High->Reduce_Temp Yes

Caption: A decision-making workflow for troubleshooting common reaction issues.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Amination of 2-Bromothiazole

This protocol provides a robust starting point for the reaction of 2-bromothiazole with a primary or secondary amine. [5] Materials:

  • 2-Bromothiazole (1.0 eq.)

  • Amine nucleophile (1.1–1.5 eq.)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-bromothiazole (1.0 eq.) and the chosen anhydrous solvent (to make a ~0.1–0.5 M solution).

  • Add the base (2.0 eq.) followed by the amine nucleophile (1.1–1.5 eq.).

  • Seal the vessel or equip it with a condenser.

  • Heat the reaction mixture with vigorous stirring to a starting temperature of 80–100 °C.

  • Monitor the reaction progress every 1-2 hours by TLC or LC-MS until the consumption of 2-bromothiazole is complete.

  • If the reaction is slow, increase the temperature by 20 °C and continue monitoring. Typical reaction temperatures range from 80 °C to 150 °C. [5]7. Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic base and solvent.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Parallel Screening for Optimal Temperature

For critical applications, a parallel screening experiment can efficiently identify the optimal temperature.

Procedure:

  • Set up 4-6 identical small-scale reactions (e.g., in microwave vials or a parallel synthesis block) using the conditions from Protocol 1.

  • Set each reaction to a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Run all reactions for a fixed period (e.g., 4 hours).

  • After the time has elapsed, cool all reactions and take a small, identical aliquot from each for LC-MS analysis.

  • Analyze the conversion of starting material and the relative purity of the product in each aliquot to determine the most effective temperature.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.
  • Consiglio, G., et al. (1970). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic.
  • Fornasari, E., et al. (1970). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2. Journal of the Chemical Society, Perkin Transactions 2.
  • Mandal, K. K. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's C. M. College.
  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • University Handout. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • University Lecture Slides. Nucleophilic Substitution Reactions.
  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • University of Calgary. Nucleophilic Substitution of Alkyl Halides.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
  • ResearchGate. (n.d.).
  • Gemo, M. F., et al. (2015). SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides. PMC - NIH.
  • University Lecture Slides. (2022). Nucleophilic Substitution Reactions.
  • Ashenhurst, J. (2012).
  • University Lecture Slides. Nucleophilic Substitution Reactions.
  • Fisher Scientific.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • J. Michael McBride. (2018). 21.03 Nucleophile + Alkyl (Pseudo)

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of 2,5-Dibromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 2,5-Dibromo-4-ethyl-1,3-thiazole , a critical scaffold in the synthesis of thiazole-based pharmaceuticals and conjugated polymers. Unlike standard spectral libraries, this document focuses on the comparative evolution of chemical shifts during the bromination of 4-ethylthiazole.

Key Diagnostic Feature: The complete "silencing" of the aromatic region (7.0–9.0 ppm) and the specific downfield shift of the ethyl methylene quartet serve as the primary indicators of reaction completion.

The "Ethyl Handle" Analysis

In the target molecule, the ethyl group at position 4 is not merely a substituent; it is the sole source of proton signals . This unique property makes the ethyl group's chemical shift highly sensitive to the electronic environment changes induced by bromination at positions 2 and 5.

Mechanism of Shift Displacement

The introduction of bromine atoms (electronegative, -I effect) at C2 and C5 alters the shielding of the ethyl protons.

  • C5-Bromine (Ortho-effect): The bromine at C5 is sterically adjacent to the C4-ethyl group. This proximity causes van der Waals deshielding , pushing the methylene signal downfield.

  • C2-Bromine (Meta-effect): exerts a general inductive withdrawal on the ring system, further contributing to deshielding, though to a lesser extent than the C5 substituent.

Comparative Data: Precursor vs. Product

The following table contrasts the spectral signature of the starting material (4-ethylthiazole) against the fully brominated product.

ComponentStructural Role4-Ethylthiazole (Precursor)2,5-Dibromo-4-ethylthiazole (Target) Shift Δ (ppm)
Aromatic H2 Ring Proton (N-CH-S)~8.75 - 8.85 (s) Absent N/A (Substituted)
Aromatic H5 Ring Proton (C=CH-S)~6.95 - 7.05 (s) Absent N/A (Substituted)
Methylene (-CH₂-) Ethyl Handle (Quartet)2.75 - 2.85 2.95 - 3.10 +0.20 (Deshielded)
Methyl (-CH₃) Ethyl Handle (Triplet)1.28 - 1.35 1.35 - 1.45 +0.10 (Minor)

Note: Data represents typical values in CDCl₃. Shifts may vary ±0.05 ppm depending on concentration and temperature.

Experimental Protocol & Self-Validation

To ensure data integrity, the following protocol treats the NMR acquisition as a self-validating system.

A. Sample Preparation[2][3][4]
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS v/v.

    • Why: Chloroform reduces hydrogen bonding interactions compared to DMSO, providing sharper resolution of the ethyl quartet.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Caution: Over-concentration can cause peak broadening due to viscosity, obscuring the fine splitting of the methylene quartet.

B. Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (Tip angle).

  • Relaxation Delay (D1): ≥ 2.0 seconds.

    • Reasoning: Ensures full relaxation of the ethyl protons for accurate integration.

  • Scans (NS): 16–32 scans are sufficient due to the high proton density of the ethyl group.

C. Validation Workflow (Logic Check)
  • Check 7.0–9.0 ppm: If any signals appear here, the reaction is incomplete (monobromo species or starting material present).

  • Integrate Ethyl Signals: The ratio of the Quartet (2H) to the Triplet (3H) must be exactly 2:3 .

  • Check 2.7 ppm: A singlet here indicates residual Succinimide (byproduct of NBS reagent).

Visualization of Structural Logic

Diagram 1: Synthesis & Impurity Tracking

This flowchart illustrates the transformation path and where specific spectral impurities originate.

SynthesisFlow Start 4-Ethylthiazole (Aromatic Signals Present) Reagent NBS (2.2 eq) Solvent: ACN/CHCl3 Start->Reagent Intermed Intermediate: 5-Bromo-4-ethylthiazole (H2 Signal Remains) Reagent->Intermed Fast (C5 Bromination) Impurity Impurity: Succinimide (Singlet ~2.7 ppm) Reagent->Impurity Byproduct Product Target: 2,5-Dibromo-4-ethylthiazole (Silent Aromatic Region) Intermed->Product Slow (C2 Bromination)

Caption: Reaction progression showing the stepwise elimination of aromatic protons and generation of the succinimide impurity.

Diagram 2: Signal Assignment Logic

A decision tree for verifying the product structure based on the 1H NMR spectrum.

NMRLogic CheckAromatic Signals in 7.0-9.0 ppm? CheckEthyl Ethyl Pattern Present? CheckAromatic->CheckEthyl No (Silent) ResultStart FAIL: Starting Material or Monobromo CheckAromatic->ResultStart Yes CheckInteg Integration Ratio 2:3? CheckEthyl->CheckInteg Yes (q + t) ResultImpure FAIL: Alkyl Impurity CheckEthyl->ResultImpure No ResultClean PASS: Pure 2,5-Dibromo Product CheckInteg->ResultClean Yes CheckInteg->ResultImpure No

Caption: Diagnostic logic flow for confirming the identity of this compound.

Solvent Effects: CDCl₃ vs. DMSO-d₆

While CDCl₃ is the standard, solubility issues may require DMSO-d₆. Be aware of the following shifts:

  • DMSO-d₆: The high polarity and hydrogen-bonding capability of DMSO typically shift protons downfield.

    • Methylene: Expect a shift to ~3.00 - 3.15 ppm .

    • Water Peak: In DMSO, residual water appears at ~3.3 ppm, which may overlap with the methylene quartet of the ethyl group. Recommendation: Use CDCl₃ whenever possible to avoid this overlap.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects on chemical shifts).
  • Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Foundational text on thiazole reactivity and spectroscopy).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for 4-methylthiazole and 2-bromothiazole baseline data).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dibrominated Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Structure of Brominated Heterocycles

In the realm of pharmaceutical and materials science, halogenated heterocyclic compounds are of paramount importance. Among these, dibrominated thiazoles serve as crucial building blocks for a wide array of biologically active molecules and functional materials. The precise structural characterization of these isomers is fundamental to understanding their reactivity and function. Mass spectrometry, particularly with electron ionization (EI), stands as a powerful analytical technique for elucidating the structure of such compounds through the systematic analysis of their fragmentation patterns.

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments (both charged and neutral), and the potential for intramolecular rearrangements. For dibrominated thiazoles, the positions of the two bromine atoms on the thiazole ring significantly influence the fragmentation pathways, yielding unique mass spectra that can be used for isomer differentiation.

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of dibrominated thiazoles. We will explore the characteristic fragmentation of the thiazole ring, the influence of bromine substitution, and a comparative analysis of the fragmentation patterns of 2,5-dibromothiazole (supported by experimental data) and the predicted fragmentation of 2,4- and 4,5-dibromothiazole isomers.

Core Principles of Thiazole Fragmentation in EI-MS

Under electron ionization, thiazole and its derivatives typically form a stable molecular ion. The fragmentation of the thiazole ring is characterized by several key processes:

  • Cleavage of the C-S and N-C bonds: The thiazole ring can undergo cleavage at its weakest points, often leading to the expulsion of small, stable neutral molecules or radicals.

  • Loss of substituents: Substituents on the thiazole ring are often lost as radicals or neutral molecules, leading to prominent fragment ions.

  • Rearrangements: Intramolecular rearrangements can occur, leading to the formation of more stable fragment ions.

The presence of bromine atoms introduces additional, characteristic fragmentation pathways:

  • Loss of Bromine: The C-Br bond is relatively weak and can be easily cleaved, leading to the loss of a bromine radical (•Br), resulting in a fragment ion at [M-79]⁺ or [M-81]⁺, depending on the bromine isotope.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for bromine-containing fragments. A fragment with one bromine atom will appear as a pair of peaks of roughly equal intensity, separated by two mass units (m/z and m/z+2). A fragment containing two bromine atoms will exhibit a triplet of peaks (m/z, m/z+2, m/z+4) with a characteristic intensity ratio of approximately 1:2:1.

Experimental Analysis: 2,5-Dibromothiazole

The mass spectrum of 2,5-dibromothiazole provides a clear example of the fragmentation patterns of a dibrominated thiazole.[1]

Key Fragments and Proposed Fragmentation Pathway

The mass spectrum of 2,5-dibromothiazole is characterized by a prominent molecular ion peak and several key fragment ions. The isotopic pattern for two bromine atoms is clearly visible in the molecular ion region.

Proposed fragmentation pathway of 2,5-dibromothiazole.
  • Molecular Ion (m/z 241/243/245): The molecular ion is observed with the characteristic 1:2:1 isotopic pattern for a species containing two bromine atoms.

  • Loss of a Bromine Radical (m/z 162/164): The most significant initial fragmentation is the loss of a bromine radical (•Br) to form the bromothiazole cation. This fragment shows the characteristic 1:1 isotopic pattern for a single bromine atom.

  • Loss of the Second Bromine Radical (m/z 83): The bromothiazole cation can then lose the second bromine radical to form the thiazole cation radical.

  • Ring Cleavage - Loss of HCN (m/z 135/137): The molecular ion can also undergo ring cleavage with the elimination of a neutral hydrogen cyanide (HCN) molecule.

  • Further Fragmentation (m/z 56): The bromothiazole cation (m/z 162/164) can also undergo ring cleavage with the loss of HCN to produce a fragment at m/z 56, corresponding to [C₂S]⁺˙.

Predicted Fragmentation Patterns of 2,4- and 4,5-Dibromothiazole

While experimental data for 2,4- and 4,5-dibromothiazole are not as readily available, their fragmentation patterns can be predicted based on the principles observed for the 2,5-isomer and related brominated heterocycles like dibromothiophenes.[2][3]

Predicted Fragmentation of 2,4-Dibromothiazole

For 2,4-dibromothiazole, the initial loss of a bromine radical is also expected to be a major fragmentation pathway. The relative stability of the resulting cation may differ from the 2,5-isomer.

Predicted fragmentation pathway of 2,4-dibromothiazole.
  • Initial Bromine Loss: The loss of either the bromine at the 2-position or the 4-position would lead to a bromothiazole cation at m/z 162/164. The relative abundance of these two initial losses would depend on the relative stability of the resulting cations.

  • Ring Cleavage: A characteristic fragmentation for 2,4-disubstituted thiazoles could involve the loss of a thiocarbonyl (CS) radical, which is not as likely in the 2,5-isomer.

Predicted Fragmentation of 4,5-Dibromothiazole

The fragmentation of 4,5-dibromothiazole is predicted to be influenced by the adjacent bromine atoms.

Predicted fragmentation pathway of 4,5-dibromothiazole.
  • Initial Bromine Loss: Similar to the other isomers, the initial loss of a bromine radical is expected.

  • Ring Cleavage: The proximity of the two bromine atoms might facilitate a concerted or sequential ring cleavage, potentially leading to the expulsion of a neutral HCNS fragment and the formation of a dibromoacetylene radical cation ([C₂Br₂]⁺˙) at m/z 182/184/186. This would be a highly characteristic fragment for this isomer.

Comparative Summary of Fragmentation Patterns

The following table summarizes the key expected fragments for the three dibrominated thiazole isomers.

m/z (Isotopic Cluster)Proposed Fragment2,5-Dibromothiazole (Experimental)2,4-Dibromothiazole (Predicted)4,5-Dibromothiazole (Predicted)
241/243/245[M]⁺˙
162/164[M-Br]⁺
83[M-2Br]⁺˙
135/137[M-HCN]⁺
118/120[M-CS]⁺
182/184/186[M-HCNS]⁺˙

Experimental Protocol: Acquiring Mass Spectra of Dibrominated Thiazoles

The following is a general protocol for acquiring electron ionization mass spectra of dibrominated thiazoles.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended for pure samples.

  • For direct analysis of solid samples, a direct insertion probe can be used.

GC-MS Method:

  • Sample Preparation: Dissolve a small amount of the dibrominated thiazole isomer in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

Data Analysis:

  • Identify the molecular ion peak, paying close attention to the characteristic isotopic pattern of two bromine atoms.

  • Identify the major fragment ions and their isotopic patterns.

  • Propose fragmentation pathways based on the observed neutral losses and the principles of mass spectrometry.

  • Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation patterns for the different isomers.

Conclusion

The mass spectrometry fragmentation patterns of dibrominated thiazoles are rich in structural information. The characteristic isotopic signature of bromine, coupled with distinct fragmentation pathways influenced by the substitution pattern, allows for the confident identification and differentiation of isomers. While experimental data for all isomers is not always readily available, a combination of data from known isomers and predictions based on established fragmentation mechanisms of related compounds can provide a robust framework for structural elucidation. This guide serves as a valuable resource for researchers working with these important heterocyclic compounds, enabling them to leverage the power of mass spectrometry for their analytical needs.

References

  • NIST. (n.d.). 3,4-Dibromothiophene. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dibromothiophene. In PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dibromothiazole. In PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, establishing the purity of heterocyclic intermediates like bromothiazoles is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of bromothiazoles. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind experimental choices, from initial column screening to full validation according to modern regulatory standards. We present a systematic workflow, comparative experimental data, and detailed protocols grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

Introduction: The Critical Role of Purity in Bromothiazole Chemistry

Bromothiazoles are a vital class of heterocyclic compounds, serving as versatile building blocks in medicinal chemistry for synthesizing novel therapeutic agents.[3][4] The isomeric position of the bromine atom and the potential for process-related impurities or degradation products necessitate a highly selective and robust analytical method to ensure purity.[5] A stability-indicating HPLC method is not merely a quality control check; it is a critical tool that provides indispensable information on the degradation pathways and the overall stability of the drug substance.[6]

This guide will walk through a logical, science-driven approach to developing such a method, emphasizing the "why" behind each decision to empower the reader to adapt these principles to their specific bromothiazole derivative.

The Method Development Lifecycle: A Strategic Framework

Effective method development is a systematic process, not a trial-and-error exercise. The lifecycle begins with defining the analytical goal and proceeds through screening, optimization, and validation. This entire process is best framed by the concept of the Analytical Target Profile (ATP), as introduced in the ICH Q14 guideline, which prospectively defines the method's intended purpose and performance requirements.[1]

G cluster_0 Phase 1: Strategy & Planning cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Specificity Challenge cluster_3 Phase 4: Validation & Finalization A Analyte Characterization (pKa, logP, UV Spectra) B Define Analytical Target Profile (ATP) (e.g., Quantify impurities >0.05%) A->B C Column & Mobile Phase Screening B->C Input to Screening D Parameter Optimization (Gradient, Temp, Flow Rate) C->D E Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) D->E Challenge Optimized Method F Method Validation per ICH Q2(R2) (Accuracy, Precision, Linearity, etc.) E->F Confirm Specificity G Final Method Write-up & SOP F->G G cluster_0 Input Parameters cluster_1 Decision Logic cluster_2 Column Selection A Analyte Properties (Polarity, Aromaticity) C Primary Interaction? Hydrophobic vs. π-π A->C B Potential Impurities B->C D C18 Column C->D Mainly Hydrophobic E Phenyl-Hexyl Column C->E Aromatic/Planar F HILIC Column (For very polar analytes) C->F Very Polar

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for the Verification of 2,5-Dibromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental verification of 2,5-Dibromo-4-ethyl-1,3-thiazole (C₅H₅Br₂NS). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, sample preparation, and data interpretation, ensuring the highest level of scientific integrity and accuracy in your analytical workflows.

The Critical Role of Elemental Analysis in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, precise elemental composition is a fundamental indicator of purity, identity, and consistency. Thiazole derivatives are prevalent in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Verifying the elemental makeup (Carbon, Hydrogen, Nitrogen, Sulfur, and in this case, Bromine) is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and a prerequisite for advancing a compound through the development pipeline.

An erroneous elemental composition can signify the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have profound implications for the safety and efficacy of the final drug product. This guide will compare the two most robust and widely accepted methodologies for this verification: Combustion (CHNS) Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .

Theoretical Elemental Composition: The Ultimate Standard

Before delving into analytical techniques, we must establish the theoretical elemental composition of this compound. This calculated composition serves as our primary standard for comparison.

Molecular Formula: C₅H₅Br₂NS

Molecular Weight: 287.03 g/mol

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.011560.05520.92%
HydrogenH1.00855.0401.76%
BromineBr79.9042159.80855.67%
NitrogenN14.007114.0074.88%
SulfurS32.06132.0611.17%
Total 287.03 100.00%

Note: Atomic weights are based on IUPAC standard atomic weights.

Comparative Analysis of Verification Methodologies

The choice of analytical technique is dictated by the elements of interest, required sensitivity, and the nature of the sample matrix. For a halogenated heterocyclic compound like this compound, both Combustion Analysis and ICP-MS offer distinct advantages.

FeatureCombustion (CHNS) AnalysisInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Analytes C, H, N, SBr, S, and other trace elemental impurities
Principle Dynamic flash combustion followed by gas chromatography and thermal conductivity detection.Ionization of the sample in argon plasma and separation of ions by mass-to-charge ratio.
Sample Preparation Simple; direct analysis of a small amount of solid material.More complex; requires complete digestion of the organic matrix into a liquid form.
Accuracy High for C, H, N, S (typically within ±0.4% absolute).[4]Very high for Br and S, capable of trace and ultra-trace level detection.
Bromine Analysis Not directly measured.Excellent sensitivity and accuracy for bromine.
Throughput High for CHNS determination.Lower, due to the extensive sample preparation required.
Instrumentation Cost Moderate.High.

Methodology Deep Dive: Combustion (CHNS) Analysis

Combustion analysis is the gold standard for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds. Its reliability and straightforward sample preparation make it an indispensable tool for routine purity verification.

The Causality Behind the Experimental Choices

The core of this technique lies in the complete and instantaneous oxidation of the sample ("flash combustion") in an oxygen-rich environment. This process breaks down the complex organic molecule into simple, stable gases (CO₂, H₂O, N₂, and SO₂). The choice of a high-temperature furnace (typically ~1000-1150°C) ensures the complete breakdown of the stable thiazole ring and the cleavage of all covalent bonds.[5] For halogenated compounds, additives like tungsten trioxide (WO₃) are often mixed with the sample to facilitate the combustion of materials that can be difficult to combust and to prevent the formation of interfering halogenated byproducts.[6]

Experimental Workflow & Protocol

The workflow for CHNS analysis is a self-validating system when proper calibration and checks are in place.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Start: this compound Sample Homogenize Homogenize Sample (Mortar & Pestle) Start->Homogenize Dry Dry to Constant Weight (Vacuum Oven) Homogenize->Dry Weigh Weigh 1-3 mg into Tin Capsule Dry->Weigh Seal Seal Capsule Weigh->Seal Combustion Flash Combustion (~1000°C in O₂ stream) Seal->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Chromatographic Separation (CO₂, H₂O, N₂, SO₂) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantification Quantify Elemental Peaks Detection->Quantification Calibration Calibration with CRM (e.g., Acetanilide) Calibration->Quantification Report Report Mass % (C, H, N, S) Quantification->Report ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Start: this compound Sample Weigh Weigh ~50 mg into Digestion Vessel Start->Weigh Digest Add HNO₃ + H₂O₂ Weigh->Digest Microwave Microwave Digestion Digest->Microwave Dilute Dilute with DI Water & Add Internal Standard Microwave->Dilute Nebulize Nebulize Sample into Aerosol Dilute->Nebulize Ionize Ionize in Argon Plasma Nebulize->Ionize Separate Mass Spectrometry Separation (m/z) Ionize->Separate Detect Ion Detector Separate->Detect Quantify Quantify Ion Signals (⁷⁹Br, ⁸¹Br, ³²S, ³⁴S) Detect->Quantify Calibration Calibration with Br & S Standards Calibration->Quantify Report Report Mass % (Br, S) Quantify->Report

Sources

Safety Operating Guide

Personal protective equipment for handling 2,5-Dibromo-4-ethyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Handling 2,5-Dibromo-4-ethyl-1,3-thiazole (CAS: 1314357-16-8) requires a safety protocol that goes beyond standard laboratory practices. As a halogenated heteroaromatic scaffold, this compound presents specific risks associated with skin sensitization and mucous membrane irritation .[1][2]

While specific toxicological data for this ethyl derivative is often extrapolated, Structure-Activity Relationship (SAR) analysis with its methyl analog (2,5-Dibromo-4-methylthiazole) suggests a potential for acute oral toxicity (H301) in addition to severe irritation (H315, H319, H335).[1][3][4] The presence of two bromine atoms on the thiazole ring increases lipophilicity, facilitating dermal absorption.[2]

The Directive: Treat this compound as a high-potency irritant and potential toxicant .[1][2][3][4] All manipulations must occur within a closed system or certified fume hood.[2][4]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 1314357-16-8. This selection is based on permeation resistance against halogenated heterocycles.[2][4]

Protection ZonePPE RequirementTechnical Justification (The "Why")
Hand (Primary) Double-gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Thiazoles can permeate thin nitrile.[1][3][4] The "sacrificial outer layer" protects the inner barrier during incidental contact.[2][4]
Hand (Immersion) Silver Shield / 4H Laminate If working with the compound dissolved in halogenated solvents (e.g., DCM), nitrile offers <5 min breakthrough.[1] Laminate is required.[1][2][4]
Ocular Chemical Splash Goggles Safety glasses are insufficient.[1][2][4] Vapors from brominated thiazoles are lachrymators; a gas-tight seal prevents ocular chemical burns.[1][2][3][4]
Respiratory Fume Hood (Face Velocity >100 fpm) Engineering controls are primary.[1][2][4] If outside a hood (spill cleanup), use a Full-Face Respirator with OV/P100 cartridges .[2][4]
Body Tyvek Lab Coat + Apron Standard cotton coats absorb liquids.[1][2][4] A chemical-resistant apron prevents soak-through to skin during splashes.[2][3][4]
Operational Workflow & Logic

The following diagram illustrates the "Safety Loop"—a self-validating system where the user must verify engineering controls before PPE donning.

SafetyWorkflow RiskAssess 1. Risk Assessment (Check SDS & CAS 1314357-16-8) HoodCheck 2. Engineering Check (Flow > 100 fpm) RiskAssess->HoodCheck Go/No-Go PPE_Don 3. PPE Donning (Double Nitrile + Goggles) HoodCheck->PPE_Don Flow Confirmed Handling 4. Active Handling (Weighing/Transfer) PPE_Don->Handling Protected Decon 5. Decon & Waste (Halogenated Stream) Handling->Decon Complete Decon->RiskAssess Loop Close

Figure 1: The Safety Loop for handling halogenated thiazoles. Note that Engineering Checks precede PPE donning to ensure the primary barrier (ventilation) is functional.[1][4]

Detailed Handling Protocols
A. Weighing and Transfer (Solid State)

Context: this compound is typically a low-melting solid or semi-solid.[1][2][3][4] Static charge can cause "fly-away" particles, increasing inhalation risk.[1][2][3][4]

  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.[1][2][4]

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat.[1][2][4] This prevents the brominated powder from repelling off the spatula onto your gloves.[2][4]

  • Transfer:

    • Open the source container only inside the hood.[2][4]

    • Weigh directly into a tared flask with a ground glass joint (avoid weighing papers which can spill easily).[1][2][4]

    • Self-Validating Step: Wipe the exterior of the source bottle with a solvent-dampened Kimwipe before returning it to storage.[2][3][4] Treat this wipe as hazardous waste.

B. Reaction Setup (Solution State)

Context: Once dissolved, the permeation rate through gloves increases significantly.[1][2]

  • Solvent Choice: If using Dichloromethane (DCM) or Chloroform, you must switch to Silver Shield/Laminate gloves or change outer nitrile gloves immediately upon any splash.[1][2]

  • Temperature Control: Brominated thiazoles can be thermally unstable.[1][2][4] Ensure reflux condensers are active before heating.

  • Quenching: Quench reactions slowly. Halogenated heterocycles can hydrolyze to release acidic byproducts (HBr), creating corrosive mists.[1][2]

C. Emergency Response: Spills
  • Minor Spill (<5g):

    • Alert nearby personnel.[1][2][4][5]

    • Cover with a spill pad or vermiculite.[1][2][4]

    • Wipe area with acetone, then soap and water.[2]

    • Dispose of all materials as solid hazardous waste.[1][2][4]

  • Major Spill (>5g or outside hood):

    • Evacuate the lab immediately.

    • Do not attempt cleanup without SCBA or Full-Face Respirator (OV/P100).[2][4]

    • Contact EHS/Hazmat team.[2][4]

Waste Disposal & Deactivation

Proper disposal is critical to prevent environmental contamination with persistent halogenated organics.[1][2][4]

Waste StreamClassificationDisposal Method
Mother Liquors Halogenated Organic SolventHigh-temperature incineration.[2][3][4] Do NOT mix with aqueous acid/base streams.[2][4]
Solid Waste Hazardous Solid DebrisDouble-bagged in chemically resistant polyethylene bags.[1][2][3][4] Label as "Toxic/Irritant Solid."[1][2][4]
Sharps/Glass Contaminated SharpsRigid container.[1][2][4] Rinse glass with acetone into the halogenated waste stream before disposal if possible.[2][4]

Decontamination of Glassware: Rinse glassware with acetone, then soak in a base bath (alcoholic KOH) only if the specific chemistry allows (warning: strong base can degrade the thiazole ring violently; a simple solvent rinse followed by detergent wash is safer for initial cleaning).[1]

References
  • National Center for Biotechnology Information (PubChem). (2023).[2][4] Compound Summary for CID 24874394, 2,5-Dibromothiazole (Analog).[4] Retrieved from [Link][1][4]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][4] Personal Protective Equipment: Chemical Resistance Selection.[1][2][4][5] Retrieved from [Link][1][4][6]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dibromo-4-ethyl-1,3-thiazole
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2,5-Dibromo-4-ethyl-1,3-thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.